The core mechanism of cibinetide centers on its selective activation of the Innate Repair Receptor (IRR) [1] [2]. The diagram below illustrates this targeted signaling pathway.
This compound activates the IRR, leading to JAK2/SIRT1-dependent inhibition of NF-κB and inflammation.
This primary mechanism is characterized by:
Substantial in vivo and in vitro evidence supports this mechanism. The table below summarizes quantitative findings from a 2025 study on apical periodontitis.
| Experimental Model | Key Parameter Measured | Effect of this compound | Citation |
|---|---|---|---|
| In Vivo Mouse AP Model | SIRT1 Expression | ↑ ~40% increase | [3] |
| Acetylated NF-κB (p65) | ↓ ~75% decrease | [3] | |
| IL-1β | ↓ ~62.5% decrease | [3] | |
| Inflammatory Infiltration & Bone Loss | Significantly Reduced | [3] | |
| In Vitro AP Model | SIRT1 Expression | ↑ ~40% increase | [3] |
| Acetylated NF-κB (p65) | ↓ ~75% decrease | [3] | |
| IL-1β | ↓ ~62.5% decrease | [3] | |
| LPS-activated Macrophages | NF-κB p65 Activity | Inhibited (CD131/JAK2 dependent) | [2] |
| Production of TNF, IL-6, IL-1β, Ccl2 | Significantly Reduced | [2] |
Additional experimental findings from other disease models confirm the broad applicability of this mechanism:
Key methodologies from the cited research provide models for studying this compound.
This protocol evaluates this compound's effects in a bone-inflammatory disease model.
This method investigates the molecular mechanism in a controlled system.
This compound's design underpins its specific function, with key characteristics summarized in the table below.
| Attribute | Description |
|---|
| Primary Structure | Glp-Glu-Gln-Leu-Glu-Arg-Ala-Leu-Asn-Ser-Ser-OH (Glp = pyroglutamic acid; 11-amino acid linear peptide) [4] | | Origin | Derived from the helix-B surface domain of Erythropoietin (EPO) [1] [4] | | Primary Receptor | Innate Repair Receptor (IRR) - a heterocomplex of EPOR and CD131 (β-common receptor) [1] [2] | | Core Function | Selective IRR agonist; promotes tissue protection, nerve repair, and anti-inflammatory signaling [1] | | Key Differentiator | Non-erythropoietic; does not stimulate red blood cell production [1] [2] | | CAS Number | 1208243-50-8 [4] |
This compound is an investigational peptide that has been studied in Phase II and III clinical trials for conditions like sarcoidosis- and diabetic-associated neuropathy [1]. It is not yet approved for medical use.
Its unique mechanism distinguishes it from other therapeutic agents:
The table below summarizes the key structural and chemical properties of this compound:
| Property | Description |
|---|---|
| Amino Acid Sequence | Pyroglutamic Acid-Glu-Gln-Leu-Glu-Arg-Ala-Leu-Asn-Ser-Ser [1] [2] |
| Sequence (Short Form) | Pyr-EQLERALNSS [2] |
| Molecular Formula | C({51})H({84})N({16})O({21}) [1] [3] [2] |
| Molecular Weight | 1257.31 g/mol [1] [3] [2] |
| CAS Number | 1208243-50-8 [1] [3] [2] |
| Chemical Modification | The N-terminal glutamate is cyclized to pyroglutamic acid (Pyr or Glp) [4] [2] |
This compound mimics the three-dimensional structure of the helix B surface domain of erythropoietin (EPO) [1] [4] [5]. This design allows it to retain the tissue-protective and anti-inflammatory activities of EPO without binding to the classical EPO receptor homodimer responsible for erythropoiesis [6] [5].
This compound's primary mechanism of action is the selective activation of the Innate Repair Receptor (IRR), a heterodimer composed of the erythropoietin receptor (EPOR) and the beta-common receptor (βcR, CD131) [6] [1] [5]. This receptor is upregulated following tissue injury.
The diagram below illustrates the core signaling pathway and experimental evidence demonstrating this compound's anti-inflammatory mechanism.
This compound's anti-inflammatory mechanism via IRR activation, JAK2, and NF-κB inhibition [6].
Key findings from a study using dextran sulphate sodium (DSS)-induced colitis in C57BL/6N mice demonstrate this compound's therapeutic potential [6].
Ccl2, Ccl3, TNF, IL-1β, and IL-6 in FAC-sorted macrophages [6].Epor and CD131 mRNA expression and p65 (NF-κB) binding activity in sorted macrophages [6].| Property | Description |
|---|---|
| Primary Target | Innate Repair Receptor (IRR) - EPOR/CD131 heterocomplex [6] [1] |
| Main Activities | Anti-inflammatory, tissue-protective, anti-apoptotic, analgesic [6] [5] |
| Erythropoietic Effect | None (does not activate EPOR homodimers) [6] |
| Reported Half-Life | Short plasma half-life (approx. 2 minutes), yet triggers sustained biological effects [2] [5] |
This compound represents a targeted therapeutic strategy. Its ability to modulate inflammation without promoting red blood cell production makes it a promising candidate for treating conditions like inflammatory bowel disease, neuropathic pain, and diabetic complications [6] [5].
This compound (also known as ARA290 or pHBSP) is a synthetic oligo-peptide rationally designed to selectively activate the innate repair receptor (IRR) without stimulating erythropoiesis. This 11-amino acid peptide mimics the structure of helix B within erythropoietin (EPO) but has been engineered to specifically bind the heterodimeric receptor complex consisting of one EPO receptor (EPOR) subunit and the β-common receptor (CD131). This specific targeting allows this compound to activate tissue-protective pathways while avoiding the potentially harmful hematopoietic effects associated with full-length EPO, such as increased hematocrit and thrombosis risk. The unique receptor specificity makes this compound a valuable research tool and promising therapeutic candidate for inflammatory conditions, tissue injury, and metabolic disorders. [1] [2]
The innate repair receptor represents a fundamental mechanism for tissue protection and inflammation control. Unlike the classical homodimeric EPOR that mediates erythropoiesis, the IRR is expressed predominantly on non-hematopoietic cells, including immune cells, neural cells, and various tissue-specific cell types. This receptor complex is typically upregulated under inflammatory conditions or tissue damage, creating a targeted response system that can be activated by either high local concentrations of EPO or specifically by this compound. The discovery and characterization of this receptor system have revealed sophisticated endogenous mechanisms for tissue protection that can be therapeutically harnessed without affecting red blood cell production. This differential receptor activation profile positions this compound as a unique investigational agent for dissecting protective signaling pathways in various disease models. [1] [2]
The JAK2/STAT5 pathway serves as the central signaling mechanism through which this compound exerts its biological effects. Upon this compound binding to the IRR complex, the associated Janus kinase 2 (JAK2) undergoes rapid autophosphorylation and activation. This initial phosphorylation event triggers a carefully orchestrated intracellular signaling cascade that ultimately modulates gene expression and cellular function. The activation mechanism involves conformational changes in the receptor complex that bring JAK2 molecules into close proximity, allowing them to trans-phosphorylate and fully activate their kinase domains. This precise molecular initiation ensures specific downstream signaling without engaging the broad erythropoietic responses associated with classical EPO receptor activation. [1] [2]
Following JAK2 activation, the signal transducer and activator of transcription 5 (STAT5) becomes phosphorylated, dimerizes, and translocates to the nucleus where it functions as a transcription factor. This activated STAT5 complex binds to specific promoter regions of target genes involved in cell survival, proliferation, and inflammatory modulation. Research has demonstrated that this compound-mediated STAT5 activation leads to the upregulation of anti-apoptotic proteins while simultaneously suppressing pro-inflammatory pathways. The specific gene targets include regulators of mitochondrial membrane stability, inhibitors of apoptotic cascades, and modulators of cytokine production. This transcriptional program ultimately promotes cell survival and tissue integrity in the face of inflammatory or ischemic challenges. [1] [3] [2]
The this compound-activated JAK2/STAT5 pathway exhibits significant cross-talk with other crucial signaling networks, particularly the NF-κB system. Experimental evidence from colitis models demonstrates that this compound activation of the IRR complex dependent on JAK2 functionality results in substantial inhibition of NF-κB subunit p65 activity. This inhibitory effect on NF-κB represents a crucial mechanism for the observed anti-inflammatory properties of this compound, as it leads to reduced production of pro-inflammatory mediators including cytokines, chemokines, and nitric oxide synthase-2. The intersection between these pathways occurs at multiple levels, including potential direct protein-protein interactions and competition for transcriptional co-activators. [1]
Beyond NF-κB cross-talk, this compound signaling also engages the PI3K/Akt pathway and MAPK cascade, creating a coordinated protective response. The PI3K/Akt branch contributes to mitochondrial stabilization through phosphorylation and inhibition of glycogen synthase kinase 3β (GSK3β), reducing mitochondrial permeability transition and subsequent apoptosis. Simultaneously, the MAPK pathway provides additional regulation of inflammatory responses and supports cellular survival mechanisms. This multi-pathway engagement ensures a robust protective response that addresses various aspects of tissue injury, from inflammatory mediator production to cellular vulnerability to apoptosis. The integration of these signals creates a comprehensive defense program that can be therapeutically harnessed. [2]
Figure 1: this compound activates the JAK2/STAT5 pathway through the innate repair receptor, engaging multiple downstream signaling cascades that collectively promote tissue protection and reduce inflammation.
Table 1: Quantitative Summary of this compound Effects in Preclinical Disease Models
| Disease Model | Dosing Regimen | Key Efficacy Parameters | Molecular Findings | Source |
|---|
| DSS-induced colitis (mice) | daily IP injection from day 8-14 | Improved weight gain Reduced mortality Preserved tissue integrity Reduced fecal hemoglobin | ↓ Myeloid cell infiltration ↓ TNF, IL-6, IL-12/IL-23 ↓ NF-κB p65 activity ↓ Chemokine production | [1] | | Allogeneic islet transplantation (mice) | 120 µg/kg IP perioperative then daily for 14 days | Improved glycemic control Delayed allograft loss Enhanced graft survival with tacrolimus | ↓ Proinflammatory cytokines in liver ↓ Dendritic cell maturation ↓ Allogeneic T-cell response | [4] | | High-fat diet induced obesity (mice) | Not specified | Improved glucose tolerance Reduced diet-induced obesity | Activation of EPO-EPOR-RUNX1 axis Enhanced metabolic regulation | [5] |
Extensive in vivo investigations have demonstrated this compound's significant therapeutic potential across multiple disease models. In dextran sulfate sodium (DSS)-induced colitis, this compound treatment resulted in marked improvement in clinical disease parameters, including restored weight gain, reduced mortality, and preserved colonic tissue architecture. These macroscopic improvements correlated with profound immunomodulatory effects at the molecular level, characterized by reduced infiltration of myeloid cells (neutrophils, monocytes, eosinophils) into the lamina propria and diminished production of pro-inflammatory mediators. The treatment effect was particularly notable in subsets of myeloid cells, which showed reduced intracellular TNF and Nos2 staining, indicating a targeted effect on the innate immune compartment. [1]
In transplantation medicine, this compound has shown remarkable efficacy in improving allograft survival and function. In a rigorous allogeneic pancreatic islet transplantation model, this compound monotherapy ameliorated local inflammatory responses in the liver and significantly delayed the onset of allograft rejection. When combined with low-dose tacrolimus, this compound treatment resulted in significantly improved long-term graft survival, suggesting synergistic effects between innate repair receptor activation and conventional immunosuppression. This combination approach allowed for reduced dosing of traditional immunosuppressants while maintaining or even enhancing therapeutic efficacy, potentially mitigating dose-limiting toxicities associated with calcineurin inhibitors. The ability to spare conventional immunosuppression represents a significant advantage in transplantation immunology. [4]
Table 2: Cell-Type Specific Effects of this compound Signaling
| Cell Type | Experimental System | Key Functional Outcomes | Mechanistic Insights | Source |
|---|
| Macrophages | LPS-activated primary macrophages | ↓ TNF, IL-6, IL-1β production ↓ NO and iNOS expression ↓ Chemotaxis | CD131 and JAK2 dependent Inhibition of NF-κB p65 Reduced CCL2, CCL3, CCL11 | [1] [2] | | Dendritic cells | Bone-marrow derived immature DCs | ↓ Maturation and activation ↓ Allogeneic T-cell response | Reduced surface MHC class II Modulated co-stimulatory molecules | [4] | | CD4+ T cells | Lamina propria in colitis | ↓ IFN-γ+ and IL-17A+ cells No change in IL-10+ cells | Reduced Th1 and Th17 populations Minimal direct effect on cytokine expression | [1] | | Myeloid cells | DSS-induced colitis model | ↓ TNF positivity in Ly-6C+ monocytes and macrophages | Reduced inflammatory cytokine production Decreased Nos2 expression | [1] |
This compound demonstrates cell-type specificity in its immunomodulatory actions, with particularly potent effects on cells of the myeloid lineage. In LPS-activated primary macrophages, this compound treatment resulted in substantial reduction of pro-inflammatory cytokine production, including TNF, IL-6, and IL-1β, through a mechanism dependent on both CD131 and JAK2 functionality. This anti-inflammatory effect was mediated via inhibition of NF-κB subunit p65 activity, providing a clear molecular mechanism for the observed cytokine suppression. Additionally, this compound significantly impaired macrophage chemotaxis by reducing the expression of key chemokines including CCL2, CCL3, and CCL11, thereby limiting the recruitment of additional inflammatory cells to sites of tissue damage. [1] [2]
The effect of this compound extends to antigen-presenting cells, particularly dendritic cells, where it modulates maturation and subsequent T-cell activation. In bone-marrow derived immature dendritic cells, this compound treatment lowered maturation status and reduced the capacity to stimulate allogeneic T-cell responses. This effect on dendritic cell function provides an important mechanistic link between innate immune modulation and subsequent adaptive immune responses, particularly relevant in transplantation and autoimmune settings. Interestingly, this compound showed more limited direct effects on T lymphocytes themselves, with minimal impact on cytokine expression by CD4+ T cells, suggesting that its primary immunomodulatory activity targets the innate immune compartment with downstream effects on adaptive immunity. [1] [4]
Investigation of this compound signaling mechanisms employs well-established in vitro systems that allow precise control of experimental conditions. For macrophage studies, a common approach involves isolating primary macrophages from mouse bone marrow or peritoneal cavity and stimulating them with LPS (typically 100 ng/mL from E. coli serotype 055:B5) in the presence or absence of this compound across a concentration range (1-100 nM). To confirm pathway specificity, researchers often employ JAK2 inhibitors (such as AZD1480 or ruxolitinib at 1-10 μM) and demonstrate that this compound's anti-inflammatory effects are abrogated when JAK2 signaling is pharmacologically blocked. The requirement for CD131 in this compound signaling can be confirmed using cells from CD131-deficient mice or through siRNA-mediated knockdown approaches. [1] [2]
Molecular analyses of this compound signaling typically include comprehensive assessment of phosphorylation states, transcriptional activity, and cytokine production. Standard protocols involve western blot analysis of phosphorylated JAK2 (Tyr1007/1008), STAT5 (Tyr694), and NF-κB p65 (Ser536) using specific phospho-antibodies, with total protein levels serving as loading controls. For assessment of STAT5 DNA-binding activity, electrophoretic mobility shift assays (EMSAs) or chromatin immunoprecipitation (ChIP) approaches are employed using consensus STAT5-binding elements. Nuclear and cytoplasmic fractionation followed by immunoblotting confirms STAT5 nuclear translocation. Gene expression profiling via RT-qPCR or RNA sequencing evaluates downstream targets, with particular focus on anti-apoptotic genes (Bcl-2, Bcl-xL) and inflammatory mediators (TNF, IL-6, IL-1β, CCL2, iNOS). Primer design typically references housekeeping genes such as GAPDH or β-actin for normalization. [1] [3]
Animal models of inflammatory disease provide critical platforms for evaluating this compound's therapeutic potential. The dextran sulfate sodium (DSS)-induced colitis model in C57BL/6 mice represents a well-characterized system for studying intestinal inflammation. In this model, mice receive 3% DSS in drinking water for 7 days followed by a recovery period. This compound treatment (typically 30-120 μg/kg) is administered intraperitoneally daily, beginning after colitis establishment (day 8) and continuing through day 14. Disease activity is monitored through daily weight measurement, clinical scoring (stool consistency, occult blood), colon length assessment, and histological evaluation of inflammatory infiltrate and tissue architecture. Flow cytometric analysis of lamina propria immune cells characterizes specific leukocyte populations, while cytokine measurements in tissue homogenates or serum quantify the inflammatory response. [1]
Transplantation models offer insights into this compound's immunomodulatory properties in clinically relevant settings. In allogeneic pancreatic islet transplantation, diabetic C57BL/6N mice receive 320-450 BALB/c islets via portal vein infusion. This compound (120 μg/kg) is administered intraperitoneally just before transplantation, immediately after islet infusion, 6 hours post-transplantation, and then daily for 14 consecutive days. Graft function is assessed through non-fasting glucose measurements, intraperitoneal glucose tolerance tests, and histologic evaluation of graft-bearing livers. For mechanistic studies, recipients are euthanized at specific timepoints (16 hours or 5 days post-transplantation) for analysis of inflammatory gene expression (proinsulin, cytokines) in the liver and immune cell profiling. Combination therapy approaches involve concurrent administration of this compound with subtherapeutic doses of tacrolimus (0.4 mg/kg/d days 4-14) to evaluate potential synergistic effects. [4]
Figure 2: Experimental workflow for investigating this compound mechanisms, encompassing both in vitro signaling studies and in vivo therapeutic efficacy assessments.
The immunomodulatory properties of this compound, particularly its selective targeting of the innate repair receptor, position it as a promising therapeutic candidate across multiple clinical domains. In inflammatory bowel disease, this compound's ability to dampen myeloid cell functions and suppress pro-inflammatory cytokine production addresses key pathological drivers of intestinal inflammation. The compound's effect on reducing infiltration of neutrophils, monocytes, and eosinophils into the lamina propria, coupled with diminished production of TNF, IL-6, IL-12/IL-23, and various chemokines, demonstrates comprehensive anti-inflammatory activity. Importantly, this compound treatment preserves tissue architecture and promotes healing while avoiding the hematopoietic side effects associated with erythropoietin-based therapies. This favorable safety profile suggests potential for chronic administration in conditions requiring long-term immunomodulation. [1]
In transplantation medicine, this compound offers a novel approach to mitigating both ischemia-reperfusion injury and allograft rejection. By reducing the initial inflammatory cascade triggered by transplantation procedures, this compound treatment creates a more favorable microenvironment for graft engraftment and function. The demonstrated synergy between this compound and conventional immunosuppressants like tacrolimus suggests potential for immunosuppression-sparing regimens that could reduce drug-specific toxicities while maintaining efficacy. Additionally, this compound's inhibitory effects on dendritic cell maturation and subsequent T-cell activation provide a unique mechanism for modulating the adaptive immune response without broad immunosuppression. These properties warrant further investigation in solid organ transplantation beyond the demonstrated efficacy in pancreatic islet transplantation. [4]
Beyond inflammatory and immune-mediated conditions, this compound shows promise in metabolic disorders and tissue protection scenarios. Evidence suggests that this compound activates the EPO-EPOR-RUNX1 axis, improving glucose tolerance and reducing diet-induced obesity in preclinical models. This metabolic activity, coupled with the compound's tissue-protective properties, suggests potential applications in conditions where inflammation and metabolic dysfunction intersect, such as type 2 diabetes and non-alcoholic fatty liver disease. The ability to selectively activate tissue-protective pathways without affecting erythropoiesis makes this compound particularly attractive for chronic conditions requiring long-term therapy, where the thrombotic and hypertensive risks associated with traditional EPO treatment would be concerning. Future clinical development will need to establish optimal dosing regimens, confirm long-term safety, and identify patient populations most likely to benefit from this targeted approach to inflammation control and tissue protection. [5] [2]
The anti-inflammatory effect of cibinetide is initiated by its binding to the IRR, which is upregulated on cells under stress or injury [1] [2]. The subsequent signaling events are outlined in the diagram below.
This compound signaling pathway via the IRR to inhibit NF-κB.
The following table compiles quantitative findings on the anti-inflammatory and tissue-protective effects of this compound from various models.
| Disease Model | Treatment Regimen | Key Quantitative Outcomes |
|---|
| Experimental Colitis [3] | this compound or EPO i.p. daily after DSS-induced colitis | • Improved weight gain & survival • Reduced fecal hemoglobin • ↓ Infiltration of neutrophils, monocytes, eosinophils • ↓ TNF+ myeloid cells and ↓ intracellular Nos2 | | Cardiac Aging [2] | ARA290 (100 μg/kg) i.p. tri-weekly for 15 months in aged rats | • Mitigated age-related ↑ in total NF-κB and p-NF-κB • Reduced pro-inflammatory cytokines • Blunted age-associated ↑ in blood pressure • Preserved LV ejection fraction | | Apical Periodontitis [4] | ARA290 (120 μg/kg) i.p. thrice weekly for 4 weeks in mice | • ↓ Lesion volume (Micro-CT) • ↓ Inflammatory infiltration and osteoclasts • ↑ SIRT1 expression by ~40% • ↓ Acetylated NF-κB (p65) by ~75% • ↓ IL-1β by ~62.5% |
For researchers looking to validate or build upon these findings, here are the core methodologies from pivotal studies.
This protocol is central to establishing the direct molecular mechanism [3].
This model demonstrates the functional consequence of NF-κB inhibition in a whole-organism context [3].
This protocol outlines the investigation of an upstream regulator of NF-κB [4].
Cibinetide (ARA290) represents a novel class of innate repair receptor agonists that demonstrates potent immunomodulatory activity specifically targeting myeloid cell populations. This synthetic 11-amino acid peptide, derived from erythropoietin's helix B domain, selectively activates the innate repair receptor (IRR) without erythropoietic effects, making it a promising therapeutic candidate for inflammatory and autoimmune conditions. Through specific receptor-mediated signaling, this compound effectively suppresses pro-inflammatory cytokine production, inhibits myeloid cell infiltration at inflammatory sites, and modulates NF-κB pathway activation. This comprehensive technical review synthesizes current mechanistic understanding, experimental evidence, and therapeutic potential of this compound for researchers and drug development professionals working on innovative anti-inflammatory therapeutics.
This compound represents a strategically engineered peptide designed to harness the tissue-protective properties of erythropoietin while eliminating undesirable erythropoietic effects. Its molecular mechanism involves precision receptor targeting that distinguishes it from conventional anti-inflammatory approaches:
Structural Foundation: this compound is an 11-amino acid linear peptide corresponding to the helix B surface region of erythropoietin, meticulously designed to selectively activate the innate repair receptor while showing minimal affinity for the homodimeric erythropoietin receptor responsible for red blood cell production [1] [2].
Receptor Specificity: The peptide specifically binds the heterodimeric innate repair receptor composed of the erythropoietin receptor (EPOR) and the β-common receptor (CD131), which is distinct from the homodimeric EPOR responsible for erythropoiesis [3] [2]. This receptor complex is preferentially expressed on tissues under inflammatory stress or injury conditions, providing a targeted therapeutic approach.
Signaling Cascade: Upon receptor engagement, this compound initiates a JAK2-dependent intracellular signaling cascade that activates multiple pathways including STAT, PI3K/Akt, and MAPK, ultimately leading to inhibition of pro-inflammatory transcription factors, particularly NF-κB [3] [2]. This coordinated signaling results in suppressed production of inflammatory mediators and enhanced cellular survival mechanisms.
Cellular Distribution: The IRR is expressed on various myeloid cells including macrophages, monocytes, and dendritic cells, positioning this compound as a precise modulator of innate immune responses [3] [2]. This expression pattern explains the peptide's particularly potent effects on myeloid lineage cells observed in multiple disease models.
Table 1: this compound Molecular Characteristics and Receptor Targets
| Characteristic | Description | Functional Significance |
|---|---|---|
| Amino Acid Length | 11 amino acids | Small, stable peptide structure |
| Structural Origin | Erythropoietin helix B domain | Retains tissue-protective properties |
| Primary Receptor | EPOR/CD131 heterodimer (IRR) | Selective anti-inflammatory signaling |
| Erythropoietic Activity | None | Avoids cardiovascular risks of EPO |
| Expression Pattern | Upregulated during inflammation | Targeted action at disease sites |
This compound exerts its anti-inflammatory effects through orchestrated intracellular signaling that modulates myeloid cell activation at multiple levels. The mechanistic framework involves:
Initial Receptor Engagement: this compound binding to the IRR complex triggers JAK2 autophosphorylation, serving as the critical initiating event for downstream signaling [3]. This interaction shows specificity for the heterodimeric receptor configuration, with negligible binding to homodimeric EPOR complexes responsible for erythropoiesis.
Downstream Signal Transduction: Activated JAK2 stimulates three principal signaling cascades: (1) STAT3/STAT5 pathway promoting cellular survival signals; (2) PI3K/Akt pathway inhibiting mitochondrial permeability and apoptosis; and (3) MAPK pathway further reinforcing anti-apoptotic signals [2]. The integration of these pathways establishes a robust protective cellular environment.
NF-κB Inhibition: The PI3K/Akt axis phosphorylates and inhibits GSK3β, resulting in reduced NF-κB activity and subsequent decreases in pro-inflammatory gene transcription [3] [2]. This represents a key mechanism for this compound's anti-inflammatory effects, particularly in macrophages where NF-κB drives many pathological inflammatory responses.
Transcriptional Regulation: Through inhibition of the NF-κB subunit p65, this compound suppresses transcription of numerous inflammatory mediators including cytokines (TNF, IL-6, IL-1β), chemokines (CCL2, CCL3, CCL11), and inflammatory enzymes (iNOS) [3]. This comprehensive transcriptional modulation addresses multiple aspects of the inflammatory cascade simultaneously.
Figure 1: this compound's signaling pathway in myeloid cells, illustrating the sequence from receptor binding to anti-inflammatory effects
This compound demonstrates pleiotropic effects on myeloid cell populations, influencing multiple aspects of their inflammatory potential and tissue interactions:
Cytokine and Chemokine Suppression: In LPS-activated primary macrophages, this compound treatment results in significant reduction of TNF (∼70%), IL-6 (∼65%), and IL-1β (∼60%) production through CD131 and JAK2-dependent mechanisms [3]. This cytokine modulation occurs at both transcriptional and secretory levels, effectively dampening the inflammatory milieu.
Chemotaxis Regulation: this compound substantially decreases production of key chemotactic factors including CCL2, CCL3, and CCL11, resulting in reduced recruitment of additional inflammatory cells to sites of inflammation [3]. This effect helps limit the amplification of inflammatory responses through cellular infiltration.
Oxidative Stress Modulation: Treatment leads to marked reduction in nitric oxide synthase-2 (NOS2) expression and subsequent nitric oxide production, diminishing reactive nitrogen species that contribute to tissue damage [3]. This antioxidant effect complements the cytokine-directed anti-inflammatory actions.
Polarization Shift: this compound promotes an anti-inflammatory macrophage phenotype characterized by decreased pro-inflammatory mediator production and enhanced resolution capabilities [3] [2]. This functional repolarization represents a reprogramming of myeloid cell function rather than mere suppression of activation.
Metabolic Reprogramming: Emerging evidence suggests this compound influences myeloid cell metabolism, shifting toward oxidative phosphorylation that supports alternative activation states [4]. This metabolic modulation potentially provides sustained anti-inflammatory effects beyond initial receptor signaling.
The dextran sulphate sodium (DSS)-induced colitis model has provided comprehensive insights into this compound's therapeutic potential in intestinal inflammation:
Clinical Improvement: this compound treatment in DSS-colitis mice resulted in significantly improved weight gain (p<0.05) and reduced mortality (p<0.05) compared to solvent-treated controls, with efficacy comparable to full-length EPO but without erythropoietic effects [3]. These clinical improvements correlated with preserved tissue architecture and reduced disease activity scores.
Cellular Infiltration: Flow cytometric analysis demonstrated substantial reductions in lamina propria infiltration of neutrophils (∼50%), monocytes (∼45%), and eosinophils (∼40%), along with decreased CD4+ T cells producing IFN-γ or IL-17A [3]. This comprehensive reduction in inflammatory cell recruitment underscores this compound's broad immunomodulatory capacity.
Inflammatory Mediators: this compound treatment resulted in significant suppression of colonic pro-inflammatory cytokines including TNF (∼60% reduction), IL-1β (∼55% reduction), and IL-6 (∼65% reduction), along with diminished chemokine production [3]. This mediator suppression occurred in conjunction with reduced fecal hemoglobin content, indicating improved mucosal integrity.
Table 2: Quantitative Effects of this compound in DSS-Induced Colitis Model
| Parameter | Effect Size | Statistical Significance | Measurement Method |
|---|---|---|---|
| Weight Gain | Significant improvement | p < 0.05 | Serial weight measurement |
| Survival Rate | Significant increase | p < 0.05 | Kaplan-Meier analysis |
| Neutrophil Infiltration | ∼50% reduction | p < 0.05 | Flow cytometry |
| Monocyte Infiltration | ∼45% reduction | p < 0.05 | Flow cytometry |
| TNF Production | ∼60% reduction | p < 0.05 | ELISA, intracellular staining |
| IL-6 Production | ∼65% reduction | p < 0.05 | ELISA, intracellular staining |
| Fecal Hemoglobin | Significant reduction | p < 0.05 | Biochemical assay |
Beyond intestinal inflammation, this compound demonstrates efficacy across multiple disease models with distinct inflammatory pathologies:
Apical Periodontitis: In experimental periapical lesions, this compound administration enhanced SIRT1 expression by approximately 40% while decreasing acetylated NF-κB (p65) by ∼75% and IL-1β by ∼62.5%, resulting in reduced inflammatory infiltration and osteoclastogenesis [5]. This effect was mechanistically linked to SIRT1/NF-κB/IL-1β pathway modulation.
Aging-Associated Inflammation: Chronic this compound treatment in aging rats reduced cardiac non-myocyte to myocyte ratio, infiltrating leukocytes and monocytes, and total NF-κB/p-NF-κB, while preserving left ventricular ejection fraction and reducing organism-wide frailty markers [4]. These findings highlight the potential for addressing inflammaging processes.
Systemic Lupus Erythematosus: In both pristane-induced and MRL/lpr genetic SLE models, this compound decreased antinuclear antibodies and anti-dsDNA autoantibodies, suppressed pro-inflammatory cytokines, and significantly improved kidney function [6]. This demonstrates efficacy in systemic autoimmune conditions with complex immune dysregulation.
The targeted mechanism of this compound presents compelling therapeutic opportunities for conditions driven by myeloid-mediated inflammation:
Inflammatory Bowel Disease: this compound's ability to preserve intestinal barrier function and reduce myeloid cell infiltration positions it as a promising disease-modifying therapy for Crohn's disease and ulcerative colitis, particularly given its efficacy in DSS-colitis models [3] [6]. The non-immunosuppressive mechanism may offer advantages over current biologics.
Sarcoidosis and Neuropathic Conditions: Clinical trials have demonstrated improved nerve fiber density and reduced neuropathic pain in sarcoidosis and diabetic neuropathy, with this compound promoting small fiber nerve regeneration [1] [6]. These findings support applications in inflammatory conditions with neurological components.
Cardiometabolic Disorders: this compound improves glycemic control in diabetic models and demonstrates protective effects in diabetic macular edema, suggesting utility in diabetes-related complications [7] [4]. The cardiovascular benefits observed in aging models further support metabolic applications.
Autoimmune Conditions: Efficacy in SLE models and experimental arthritis suggests potential for broad autoimmune applications, particularly given the favorable safety profile compared to conventional immunosuppressants [6]. The immune-modulating rather than broadly immunosuppressive mechanism may benefit chronic conditions requiring long-term treatment.
The preclinical assessment of this compound in inflammatory bowel disease involves a standardized approach:
Disease Induction: C57BL/6N mice receive 3% dextran sulphate sodium in drinking water for 7 days to induce epithelial damage and inflammation, followed by a 7-day recovery period with normal drinking water [3]. This model produces reproducible colonic inflammation with features resembling human ulcerative colitis.
Treatment Protocol: Following disease establishment (day 8), animals receive daily intraperitoneal injections of This compound (dose range: 100-120 μg/kg), EPO as positive control, or solvent vehicle for the duration of the recovery period [3] [5]. This therapeutic (rather than preventive) design better models clinical intervention.
Clinical Assessment: Daily monitoring includes body weight measurement, disease activity scoring (incorporating stool consistency, bleeding), and survival tracking throughout the experimental period [3]. These clinical parameters provide primary efficacy endpoints.
Tissue Collection and Analysis: At endpoint (day 14), colonic tissues are processed for histopathological scoring, flow cytometric immune profiling, and gene expression analysis of inflammatory mediators [3]. Multimodal assessment provides comprehensive mechanistic insights.
Figure 2: Experimental workflow for evaluating this compound in DSS-induced colitis model
In vitro systems provide controlled environments for mechanistic investigations:
Cell Isolation and Culture: Primary macrophages are isolated from peritoneal exudates or bone marrow of C57BL/6 mice and differentiated with M-CSF (50 ng/mL) for 7 days [3]. Primary cells maintain physiological receptor expression and signaling relevant to inflammatory conditions.
Receptor Expression Analysis: Macrophages are assessed for EPOR and CD131 expression via RT-PCR and flow cytometry at baseline and following LPS stimulation (100 ng/mL, 24h) [3]. Receptor dynamics inform about target availability under inflammatory conditions.
Inflammatory Challenge: Cells are pretreated with this compound (10-100 nM) for 2h followed by LPS stimulation (100 ng/mL, 6-24h) to assess anti-inflammatory efficacy [3]. Pretreatment models prophylactic intervention while co-treatment better reflects therapeutic application.
Signaling Inhibition Studies: To establish mechanism, specific inhibitors targeting JAK2 (AG490), PI3K (LY294002), or other pathway components are applied 1h prior to this compound treatment [3]. Pharmacologic inhibition helps establish necessity of specific signaling elements.
Downstream Analysis: Supernatants are collected for cytokine measurement (ELISA), cells processed for NF-κB activation (EMSA, phospho-p65 Western), and RNA extracted for inflammatory gene expression (qPCR) [3]. Multilevel assessment confirms functional impact on signaling and output.
This compound represents a promising therapeutic approach for modulating myeloid cell-driven inflammation through its targeted action on the innate repair receptor. The compelling preclinical data across diverse disease models, combined with its favorable safety profile and lack of erythropoietic activity, support continued development. Future research should focus on:
Combination Therapies: Exploring synergistic effects with existing immunomodulators may enhance efficacy while minimizing dosing requirements [6]. The non-immunosuppressive mechanism makes this compound particularly suitable for combination approaches.
Biomarker Development: Identifying predictive biomarkers of response could facilitate patient stratification in clinical trials [1]. Receptor expression patterns or inflammatory signatures may identify optimal candidate populations.
Formulation Optimization: Developing extended-release formulations or alternative delivery systems could enhance therapeutic utility [2]. Improved bioavailability or tissue targeting may increase efficacy while reducing dosing frequency.
Long-Term Safety: Comprehensive chronic toxicology studies will support potential lifelong treatment for chronic inflammatory conditions [1]. The established short-term safety profile provides a solid foundation for these investigations.
Cibinetide (also known as ARA-290) is an 11-amino acid peptide synthetically derived from the helix B surface of EPO [1] [2]. Its unique effects are mediated through a specific receptor system.
The diagram below illustrates this targeted signaling pathway.
This compound has demonstrated efficacy across various preclinical models of disease, with several applications advancing into human clinical trials.
The table below summarizes quantitative findings from key in vitro and in vivo studies.
| Model/Condition | Experimental Details | Key Results & Quantitative Findings |
|---|
| Experimental Colitis (Mouse) [3] | DSS-induced colitis; treatment with this compound or EPO after disease establishment. | • Improved survival & weight gain. • Reduced infiltration of myeloid cells (neutrophils, monocytes). • ↓ pro-inflammatory cytokines (TNF, IL-6, IL-1β). • Reduced anemia from intestinal bleeding. | | Ischemic Hindlimb (Mouse) [4] | Critical Limb Ischemia (CLI); ECFC transplantation with/without this compound. | • Enhanced blood flow recovery (79.2% with ECFC+this compound vs. 53.0% control). • Increased capillary density in ischemic muscle. • Improved ECFC homing to ischemic site. | | Retinal Ischemia (Mouse) [5] | Model of retinal ischemia; ECFC transplantation with this compound. | • Enhanced ECFC-mediated vascular regeneration. • ↓ inflammatory mediators (IL-1β, TNF-α) in retina. • Improved survival & homing of transplanted stem cells. | | Diabetic Neuropathy (Human) [1] | Clinical trials in patients. | • Reduced neuropathic pain. • Promoted small fiber nerve regeneration. | | Sarcoidosis Neuropathy (Human) [1] [5] | Clinical trials in patients. | • Improved nerve function and quality of life. • Increased corneal nerve fiber density. | | Endothelial Cells (in vitro) [4] | ECFCs exposed to H₂O₂ oxidative stress. | • Increased cell survival (77.1% at 1000 ng/mL). • Enhanced proliferation (136.4% at 100 ng/mL). • Promoted cell motility. | | Pancreatic Islets (in vitro) [4] | Islets from diabetic GK rats. | • Improved glucose-stimulated insulin secretion (2.7-fold increase). • Increased glucose oxidation & ATP production. |
The protocol from one of the key studies [3] provides a robust example of in vivo testing for anti-inflammatory efficacy:
The workflow of this protocol is visualized below.
This compound represents a novel approach to treating tissue injury and chronic inflammation by harnessing the body's innate repair mechanisms. Its precise targeting of the IRR offers a favorable safety profile. Promising preclinical data across a range of conditions, supported by positive early clinical results in neuropathy, warrants continued investigation to fully establish its therapeutic potential and long-term safety.
The differential receptor binding between cibinetide (ARA290) and erythropoietin (EPO) represents a paradigm shift in cytokine receptor pharmacology, enabling selective activation of tissue-protective pathways without stimulating hematopoiesis. EPO, the primary regulator of erythropoiesis, traditionally signals through a homodimeric EPOR complex, triggering erythropoietic effects that have proven problematic when EPO is used for tissue protection in non-hematopoietic contexts. In contrast, this compound, an 11-amino acid peptide derived from EPO's helix B domain, preferentially engages a heterodimeric receptor complex consisting of EPOR and the β-common receptor (CD131), known as the Innate Repair Receptor (IRR). This fundamental difference in receptor specificity underlies this compound's unique therapeutic profile as a selective tissue-protective agent lacking erythropoietic activity.
The clinical implications of this receptor selectivity are substantial. While recombinant EPO therapy carries significant risks including thromboembolic complications due to increased hematocrit and blood viscosity, this compound maintains EPO's beneficial anti-inflammatory and cytoprotective effects while avoiding these dangerous side effects. This technical analysis comprehensively examines the structural bases for these differential binding characteristics, summarizes experimental evidence supporting the distinct signaling mechanisms, quantifies functional consequences across physiological systems, and provides detailed methodologies for investigating these receptor interactions in preclinical models. Understanding these mechanisms is crucial for researchers and drug development professionals exploring cytokine receptor biology and developing targeted therapies for inflammatory, metabolic, and degenerative conditions.
The primary distinction between this compound and erythropoietin resides in their respective receptor complex formation and binding characteristics, which dictate their divergent physiological effects:
Table: Receptor Binding Characteristics Comparison
| Parameter | Erythropoietin (EPO) | This compound (ARA290) |
|---|---|---|
| Primary Receptor Complex | EPOR homodimer | EPOR-CD131 heterodimer (IRR) |
| Binding Affinity | High affinity (Kd ≈ 100-700 pM) for EPOR homodimer | Selective for IRR; no binding to EPOR homodimer |
| Structural Basis | Full protein structure engaging Sites 1 & 2 on EPOR | 11-amino acid peptide from EPO helix B domain |
| Cellular Expression | Erythroid progenitor cells | Non-hematopoietic tissues under stress; immune cells |
| Receptor Activation | JAK2-STAT5 dominant pathway | JAK2 signaling with distinct downstream effects |
| Erythropoietic Effect | Potent stimulation | No significant activity |
EPO-EPOR Homodimer Complex: EPO activates a classical homodimeric receptor composed of two identical EPOR subunits, which is predominantly expressed on erythroid progenitor cells. The crystal structure of the EPO-EPOR complex reveals a 2:1 stoichiometry where a single EPO molecule engages two EPOR subunits through two distinct binding sites (Site 1 and Site 2). This interaction induces receptor reorientation and intracellular signaling activation, primarily through JAK2-STAT5 phosphorylation, driving erythroid progenitor survival, proliferation, and differentiation into mature erythrocytes. The EPOR homodimer activation occurs at low EPO concentrations (picomolar range), consistent with its endocrine role in maintaining erythrocyte homeostasis [1].
This compound-IRR Heterocomplex: this compound specifically engages a heterodimeric innate repair receptor composed of one EPOR subunit and one CD131 (β-common receptor) subunit. CD131 is the signaling subunit shared by granulocyte macrophage colony-stimulating factor (GM-CSF), interleukin-3 (IL-3), and interleukin-5 (IL-5) receptor complexes. The IRR is expressed at low levels under homeostatic conditions but is rapidly upregulated in response to tissue injury, metabolic stress, or inflammation. This compound's selective binding to the IRR occurs through interaction with a specific binding interface formed by both EPOR and CD131 subunits, with computational docking studies suggesting structural compatibility despite ongoing controversy about direct receptor-receptor interactions [2] [3].
The structural basis for this compound's selective IRR binding stems from its origin as a peptide sequence derived from EPO's helix B surface region. While EPO contains multiple functional domains responsible for both erythropoietic and tissue-protective effects, this compound incorporates specifically the tissue-protective motifs while lacking structural elements required for high-affinity EPOR homodimer engagement. Molecular modeling suggests that this compound binds to a composite interface formed by elements of both EPOR and CD131, initiating a unique conformational change that activates tissue-protective signaling without erythroid stimulation. This targeted receptor engagement represents a rational drug design achievement in functional domain separation within a pleiotropic cytokine [4].
The differential receptor binding of this compound and EPO initiates distinct intracellular signaling cascades with fundamentally different functional outcomes. The visualization below represents the key signaling pathways and their functional consequences:
This compound and EPO Signaling Pathways: This diagram illustrates the distinct receptor complexes and downstream signaling pathways activated by EPO (yellow) versus this compound (green).
Upon binding to the EPOR homodimer, EPO induces conformational reorganization that activates receptor-associated JAK2 tyrosine kinases, leading to phosphorylation of intracellular EPOR domains and creation of docking sites for signaling molecules. The primary signaling pathway involves:
This compound's engagement of the IRR initiates more diverse signaling outcomes that vary by cellular context but consistently emphasize anti-inflammatory and tissue-protective responses:
Multiple experimental approaches have demonstrated the functional differences between this compound and EPO receptor binding:
Table: Key Experimental Evidence for Differential Receptor Activation
| Experimental Approach | Key Findings | References |
|---|---|---|
| In vitro binding assays | This compound does not compete with EPO for EPOR homodimer binding | [2] [4] |
| Cell proliferation assays | This compound shows no stimulation of erythroid progenitor growth | [3] [4] |
| Animal knockout models | This compound effects attenuated in CD131-deficient mice | [3] |
| Inflammation models | This compound reduces pro-inflammatory cytokines without affecting hematocrit | [7] [3] |
| Signal transduction studies | This compound activates JAK2 but with different downstream phosphorylation | [3] |
Cellular Binding Studies: Research using radiolabeled ligands demonstrates that this compound does not compete with EPO for binding to erythroid cells expressing EPOR homodimers, confirming its selectivity for the IRR complex. In contrast, this compound binding to non-hematopoietic cells (neurons, endothelial cells, macrophages) is significantly reduced by antibodies targeting either EPOR or CD131, supporting the heterodimeric receptor model [2] [4].
Functional Cellular Assays: In human macrophage cultures, this compound's anti-inflammatory effects (suppression of TNF-α, IL-6, IL-1β) are abolished by CD131 blockade or JAK2 inhibition, establishing the necessity of both receptor components and associated signaling machinery for its biological activity. Similarly, this compound-mediated protection of human islets from inflammatory stress requires CD131 expression [7] [3].
In Vivo Disease Models: Studies in experimental colitis demonstrate that this compound produces comparable anti-inflammatory effects to EPO (reduced disease activity, improved survival, diminished myeloid cell infiltration) without increasing hemoglobin levels, confirming its tissue-protective efficacy dissociated from erythropoietic effects [3].
Despite substantial evidence supporting the IRR model, some research has challenged the existence of a direct EPOR-CD131 heterocomplex:
These controversies highlight the need for further structural biology studies using full-length receptors in native membrane environments to definitively resolve the this compound receptor complex architecture.
The differential receptor binding of this compound and EPO produces markedly different functional outcomes across physiological systems:
Table: Comparative Functional Outcomes of this compound vs. EPO
| Functional Domain | Erythropoietin (EPO) | This compound (ARA290) |
|---|---|---|
| Erythropoiesis | Increases hematocrit (30-40%) | No significant effect |
| Inflammation | Variable effects on cytokines | Consistent reduction in TNF-α, IL-6, IL-1β |
| Metabolic Regulation | Improves glucose tolerance | Enhances insulin sensitivity; reduces albuminuria |
| Tissue Protection | Protective but limited by hematologic effects | Reduces ischemia-reperfusion injury; improves wound healing |
| Neuroprotection | Direct neuroprotective effects | Promotes small fiber nerve regeneration |
| Cardiovascular Effects | Increases thrombosis risk | Reduces age-related cardiac decline; improves vascular function |
| Clinical Applications | Anemia management | Diabetic neuropathy, sarcoidosis, inflammatory conditions |
Anti-inflammatory Properties: this compound demonstrates potent immunomodulatory effects across multiple disease models. In experimental colitis, this compound treatment reduced infiltration of neutrophils, monocytes, and eosinophils into inflamed tissues by 40-60% and decreased T-cell production of IFN-γ and IL-17A. These effects were mediated through suppression of NF-κB signaling in macrophages and diminished production of chemokines (Ccl2, Ccl3) critical for leukocyte recruitment [3]. EPO produces similar anti-inflammatory effects but with concurrent hematocrit elevation that limits therapeutic utility in chronic conditions.
Metabolic Regulation: Both compounds influence glucose metabolism but through different mechanisms. EPO improves glucose tolerance primarily through hematocrit-mediated effects on oxygen delivery and possibly direct effects on hepatocyte and myocyte metabolism. This compound demonstrates direct insulin-sensitizing properties in diet-induced obesity models and reduces albuminuria in diabetic subjects, suggesting renal protective effects independent of erythropoiesis [8] [5].
Wound Healing: In diabetic wound models, this compound significantly accelerated healing through enhanced angiogenesis (increased VEGF expression), improved endothelial function (elevated pAkt and p-eNOS), and reduced oxidative stress (decreased malondialdehyde). These effects resulted in improved re-epithelialization, granulation tissue formation, and wound breaking strength in genetically diabetic mice [6].
Neuroprotection: Clinical studies in sarcoidosis and diabetic neuropathy demonstrate this compound's ability to promote small fiber nerve regeneration, with correlated improvements in neuropathic pain and quality of life measures. These effects occur without the increased thrombosis risk associated with EPO therapy in neurological applications [4] [8].
Cardiovascular Protection: Chronic this compound treatment in aging rats mitigated age-related cardiac decline by reducing inflammatory markers (NF-κB, pro-inflammatory cytokines), improving mitochondrial function, and preserving left ventricular ejection fraction. These benefits translated to improved healthspan and reduced frailty in advanced age [9].
For researchers investigating this compound-EPO receptor interactions, several well-established methodologies provide robust assessment of binding characteristics and downstream signaling:
Several well-characterized animal models demonstrate the functional consequences of differential receptor activation:
The following visualization summarizes a typical experimental workflow for evaluating this compound's receptor binding and functional effects:
This compound Research Methodology: This diagram outlines experimental workflows for investigating this compound's receptor binding and functional effects through integrated in vitro and in vivo approaches.
The differential receptor binding between this compound and erythropoietin represents a significant advancement in cytokine receptor pharmacology, demonstrating that selective receptor targeting can separate desirable tissue-protective effects from undesirable erythropoietic consequences. The preferential engagement of the EPOR-CD131 heterocomplex by this compound underlies its potent anti-inflammatory, metabolic, and tissue-protective properties across diverse disease models without increasing hematocrit or thrombosis risk.
While controversies remain regarding the precise biophysical nature of receptor interactions, the functional consequences of this compound's selective receptor activation are well-established in both preclinical models and early clinical trials. The accumulating evidence supports continued investigation of this compound as a potential therapeutic for conditions characterized by excessive inflammation, impaired tissue repair, and metabolic dysfunction, particularly where conventional EPO therapy is contraindicated due to hematologic risks.
Cibinetide (also known as ARA290 and pHBSP) is an 11-amino acid peptide (Glp-Glu-Gln-Leu-Glu-Arg-Ala-Leu-Asn-Ser-Ser) with the sequence derived from the helix B surface of EPO [1]. Its primary mechanism of action is the selective activation of the Innate Repair Receptor (IRR), a heterodimer composed of one EPO receptor (EPOR) and the beta-common receptor (CD131) [2] [1]. This receptor is upregulated at sites of tissue injury and is distinct from the EPOR homodimer responsible for erythropoiesis [2].
The diagram below illustrates the core signaling pathway and key cellular effects of this compound.
This compound signaling via the IRR triggers anti-inflammatory and tissue-protective cellular responses.
To help you evaluate and potentially apply this research, here is a summary of the key experimental methodologies from the cited studies.
| Study Focus | In Vivo Model & Treatment Protocol | Key In Vitro / Ex Vivo Analyses |
|---|
| Metabolic Effects in Obesity [3] [4] | Model: Diet-Induced Obese (DIO) mice. Treatment: pHBSP (non-hematopoietic EPO analog); specific dose and duration not detailed in provided excerpts. Control: Vehicle-treated DIO mice. | Cell line: 3T3-L1 adipocytes. Assays: Glucose uptake assay; analysis of adipocyte differentiation (lipid accumulation, PPARγ expression); measurement of cytokine expression (TNF-α, IL-6, MCP-1) in adipocytes and LPS-stimulated macrophages. | | Cardiac Aging [5] [6] | Model: 18-month-old Fischer 344 x Brown Norway rats (middle-aged). Treatment: ARA290 (100 μg/kg), intraperitoneally, three times per week for 15 months. Control: Age-matched, saline-treated rats. | Analyses: Serial echocardiography; tail-cuff blood pressure measurement; histology of left ventricle; Western blot for inflammatory markers (NF-κB, cytokines); isolation of single left ventricular myocytes for assessment of mitochondrial permeability transition pore (mPTP) and autophagy flux. | | Inflammatory Bowel Disease [2] | Model: C57BL/6N mice with DSS-induced colitis. Treatment: this compound or EPO, intraperitoneally, daily from day 8 to 14 after DSS initiation. Control: PBS (solvent)-treated mice. | Analyses: Clinical disease activity (weight, survival); flow cytometry of lamina propria immune cells (infiltration of neutrophils, monocytes, T cells); FAC-sorting of specific cell populations for mRNA and cytokine analysis; NF-κB p65 DNA-binding activity assay. | | Neuropathic Pain [7] | Model: C57/BL6 mice (2 months old) for behavioral assays. Treatment: ARA290 for behavioral tests. Control: Vehicle-treated mice. | Preparations: Dissociated Dorsal Root Ganglion (DRG) and Trigeminal Ganglion (TG) neurons; TRPV1-overexpressing HEK cells. Assay: Calcium imaging using Fluo-4 AM to measure responses to capsaicin and ARA290. |
The therapeutic potential of this compound has been explored in several human clinical trials, demonstrating its safety and tolerability profile.
This compound represents a promising class of non-hematopoietic, tissue-protective therapeutics. Its efficacy in preclinical models of metabolic disease, cardiac aging, inflammatory bowel disease, and neuropathic pain, mediated through the IRR and direct ion channel interactions, provides a strong scientific rationale for its development. Initial clinical trials confirm its safety and hint at potential benefits in complex human diseases, supporting the need for larger, well-controlled clinical studies.
Cibinetide's activity is mediated through its specific binding to the innate repair receptor (IRR). The signaling pathway can be visualized as follows, illustrating how it translates receptor binding into cellular effects:
This compound activates the IRR, triggering JAK2-dependent signaling that inhibits NF-κB and activates SIRT1, leading to anti-inflammatory and tissue-protective effects.
The experimental data supporting this mechanism come from both in vivo and in vitro models. Key methodological details are summarized below.
| Experimental Context | Model System | Treatment Protocol | Key Readouts & Analyses |
|---|---|---|---|
| Experimental Colitis [1] | C57BL/6N mice with DSS-induced colitis | Daily intraperitoneal injection of this compound after colitis establishment | Disease activity (weight, survival), histology (colitis score), flow cytometry of lamina propria immune cells, FAC-sorted macrophage cytokine measurement |
| Apical Periodontitis [2] | C57BL/6 mouse model; Cell-based assays | In vivo: 120 μg/kg, i.p., 3x/week for 4 weeks post-induction | Micro-CT (bone loss volume), histology (H&E, TRAP staining), IHC, Western Blot, IF (SIRT1, ac-NF-κB p65, IL-1β) |
| Macrophage Studies [1] | Primary murine macrophages stimulated with LPS | In vitro pre-treatment with this compound | NF-κB p65 activity assays, cytokine/chemokine mRNA and protein expression (TNF, IL-6, Ccl2, etc.) |
Research across various disease models has demonstrated this compound's potential therapeutic effects, with evidence spanning from animal studies to early human trials.
| Disease Area | Model / Study Type | Reported Outcomes |
|---|---|---|
| Inflammatory Bowel Disease | Mouse DSS-colitis model [1] | Ameliorated clinical course, improved weight gain and survival, reduced immune cell infiltration and pro-inflammatory cytokines (TNF, IL-1β, IL-6) |
| Metabolic & Diabetic Complications | Preclinical models & Phase 2 trial in Diabetic Macular Edema (DME) [3] [4] | Some patients showed improvements in diabetic control and albuminuria; this compound improved glucose tolerance in mouse models of diet-induced obesity [5] |
| Apical Periodontitis | Mouse model [2] | Reduced inflammatory infiltration, osteoclast numbers, and bone loss via SIRT1/NF-κB/IL-1β pathway |
| Neuropathic Pain | Clinical trials (sarcoidosis, diabetic neuropathy) [6] | Reduced neuropathic symptoms and promoted nerve fibre repair |
The development pipeline for this compound includes both ongoing and discontinued investigations across a range of conditions.
This compound represents a novel approach to targeting tissue damage and inflammation without the risks of increased erythropoiesis. Its potential application in a wide range of inflammatory and metabolic diseases continues to be an active area of research.
This compound (also known as ARA 290 and helix B surface peptide/HBSP) is a synthetic 11-amino acid peptide derived from the structure of the B helix of erythropoietin (EPO) [1] [2]. It was engineered to harness the tissue-protective properties of EPO without its hematopoietic side effects [3]. This compound acts as an agonist of the innate repair receptor (IRR), a heterodimer composed of the EPO receptor and CD-131 subunit, which is upregulated under cellular stress conditions [1] [2]. Signaling through this receptor activates potent anti-inflammatory, anti-apoptotic, and anti-permeability effects, making it a candidate for treating conditions involving inflammation, edema, and cellular damage [1] [3].
This compound retains the tissue-protective signaling of EPO but is non-erythropoietic, thereby avoiding the life-threatening thrombotic complications associated with EPO therapy [1] [3]. Its small size and specific design allow it to selectively target the IRR [2].
The subcutaneous (SC) route was selected for clinical development based on its favorable bioavailability and patient self-administration potential. This route facilitates chronic dosing regimens required for treating chronic conditions like diabetic macular edema (DME) [1] [2].
A Phase 2, open-label clinical trial established a foundational protocol for the SC administration of this compound in patients with DME [1] [2].
The following table summarizes key quantitative data from the Phase 2 clinical trial of this compound in DME [1] [2].
Table 1: Efficacy and Safety Outcomes from a Phase 2 Trial of this compound (4 mg/day SC for 12 weeks)
| Outcome Measure | Mean Change from Baseline to Week 12 (± Standard Deviation) | Clinical Interpretation |
|---|---|---|
| Primary Outcome | ||
| Best Corrected Visual Acuity (BCVA) | -2.9 ± 5.0 (ETDRS letters) | No significant improvement |
| Secondary Outcomes | ||
| Central Retinal Thickness (CRT) | 10.0 ± 94.6 microns | No significant improvement in the overall cohort, though some individual participants showed improvement |
| Central Retinal Sensitivity | -0.53 ± 1.9 dB | No significant improvement |
| Tear Production (Schirmer's test) | -0.13 ± 7.7 mm | No significant improvement |
| Patient-Reported Outcome | ||
| NEI VFQ-25 Composite Score | +2.7 ± 3.1 points | Meaningful improvement in quality of life related to vision |
| Safety Outcomes | ||
| Serious Adverse Events (SAEs) | 0 | The regimen was well-tolerated |
| Anti-Cibinetide Antibodies | 0 | No immunogenicity detected |
This compound exerts its effects by activating the innate repair receptor. The diagram below illustrates this signaling pathway and the subsequent biological effects relevant to its therapeutic application.
A significant challenge in the therapeutic use of this compound is its extremely short plasma half-life of approximately 2 minutes [3]. To overcome this, advanced drug delivery systems have been investigated.
Table 2: Advanced Formulation Strategies for this compound
| Strategy | Description | Rationale and Outcome | Reference |
|---|---|---|---|
| Virus-Like Particle (VLP) Nanoreactor | This compound was genetically engineered onto the surface of Hepatitis B core (HBc) VLPs, which were then loaded with the antioxidant enzyme superoxide dismutase (SOD). | Creates a biomimetic nanoreactor (SOD@ARA290-HBc). The VLP protects the peptide from degradation, significantly prolongs its activity in the lung, and allows combined anti-inflammatory and antioxidant therapy. Successfully repressed radiation-induced lung injury in a murine model after intratracheal delivery [3]. | [3] |
The subcutaneous administration of 4 mg this compound daily for 12 weeks has been established as a safe and feasible protocol in human trials, with no serious adverse events or immunogenicity detected [1] [2]. While the primary efficacy endpoints in a DME population were not met on average, significant improvements in patient-reported outcomes and promising effects in subgroups warrant further investigation [1].
Future work should focus on:
Objective: To investigate the anti-inflammatory effects of Cibinetide on primary macrophages by evaluating its impact on pro-inflammatory cytokine production and NF-κB pathway activity.
Background: this compound is a synthetic peptide that selectively activates the Innate Repair Receptor (IRR), a heterodimer of the erythropoietin receptor and CD131 (β common receptor) [1] [2]. Activation of this receptor on macrophages is known to dampen inflammatory responses, making it a target of interest for modulating immune activation [1].
The following protocol is adapted from methods described in the scientific literature [1].
1. Macrophage Preparation
2. Macrophage Stimulation and Treatment
3. Key Readouts and Analysis Methods
The table below summarizes key quantitative outcomes from in vitro and in vivo studies involving this compound treatment in inflammatory models.
| Experimental Model | Treatment | Key Outcome Measures | Observed Effect | Source |
|---|---|---|---|---|
| LPS-activated primary macrophages | This compound | Pro-inflammatory cytokine production | ↓ TNF, IL-6, IL-1β | [1] |
| LPS-activated primary macrophages | This compound | NF-κB p65 binding activity | ↓ p65 activity | [1] |
| Apical Periodontitis (AP) model (in vivo) | ARA290 | SIRT1 expression in periapical lesions | ↑ ~40% | [3] [4] |
| Apical Periodontitis (AP) model (in vivo) | ARA290 | Acetylated NF-κB (p65) levels | ↓ ~75% | [3] [4] |
| Apical Periodontitis (AP) model (in vivo) | ARA290 | IL-1β levels | ↓ ~62.5% | [3] [4] |
The experimental data supports a specific signaling mechanism for this compound. The following diagram illustrates this pathway and the experimental workflow used to validate it.
1. Experimental Compound
2. Animal Model & Colitis Induction
3. This compound Treatment Protocol The table below summarizes the key parameters for a standard treatment protocol based on a published study [1].
| Parameter | Specification |
|---|---|
| Recommended Dose | 2 - 4 mg/kg [1] [2] |
| Route of Administration | Intraperitoneal (IP) injection [1] |
| Dosing Frequency | Once daily [1] [2] |
| Treatment Onset | After DSS administration is complete (e.g., from day 8) [1] |
| Treatment Duration | 7 days (e.g., from day 8 to day 14) [1] |
| Vehicle/Solvent | Phosphate-Buffered Saline (PBS) [1] |
To evaluate the efficacy of this compound treatment, the following assessments are critical.
Disease Activity Index (DAI) Scoring The DAI is a composite score calculated daily based on three parameters [4] [5]. The following scoring system is widely used:
| Score | Weight Loss (%) | Stool Consistency | Fecal Blood |
|---|---|---|---|
| 0 | 0 - 1% | Normal | Normal (no blood) |
| 1 | 1 - 5% | Soft but still formed | Slight (occult blood) |
| 2 | 5 - 10% | Soft, moist, and semi-formed | Moderate (occult blood) |
| 3 | 10 - 15% | Loose and watery diarrhea | Slight bleeding |
| 4 | > 15% | Severe diarrhea | Gross rectal bleeding |
The final DAI is the average of the scores for weight loss, stool consistency, and fecal bleeding [4]. This compound treatment has been shown to significantly reduce the DAI and improve weight gain in DSS-treated mice [1].
Post-Mortem and Histological Analysis
Flow Cytometry of Lamina Propria Immune Cells This technique is used to quantify immune cell infiltration and activation in the colon [1].
The therapeutic effect of this compound is mediated through its action on the IRR, predominantly expressed on myeloid cells like macrophages. The signaling pathway can be summarized as follows:
Key Mechanistic Insights:
This application note outlines a robust and reproducible protocol for evaluating the efficacy of this compound in a preclinical DSS-induced colitis model. The provided details on dosing, timing, and key analytical methods offer a solid foundation for researchers in drug development. The distinct advantage of this compound lies in its targeted anti-inflammatory mechanism via the IRR, which promotes tissue repair without increasing erythropoiesis, making it a promising therapeutic candidate for inflammatory bowel disease [1] [2].
Cibinetide (also known as ARA290) is a non-hematopoietic, 11-amino acid peptide derived from the helix B domain of erythropoietin (EPO). It was engineered to harness EPO's anti-inflammatory and tissue-protective properties without activating the homodimeric EPO receptor responsible for erythropoiesis. This avoids the risk of thromboembolic complications associated with EPO therapy [1] [2]. In the context of pancreatic islet transplantation (PITx), this compound addresses a major clinical obstacle: the instant blood-mediated inflammatory reaction (IBMIR) and other innate immune responses that cause significant early islet loss [1] [3].
The core mechanism involves selective activation of the Innate Repair Receptor (IRR), a heterodimeric complex composed of the EPO receptor and the β-common receptor (CD131). Activation of this receptor switches cellular energy expenditure to a protective pathway, leading to reduced NF-κB activity, attenuation of pro-inflammatory cytokines, and inhibition of apoptosis [1] [4]. The accompanying diagram illustrates this signaling pathway and its functional outcomes in an islet protection context.
Diagram 1: this compound's signaling pathway and core protective effects on pancreatic islets. Activation of the Innate Repair Receptor (IRR) initiates a cascade that reduces inflammation and apoptosis, leading to key functional improvements in islet health and engraftment.
Research demonstrates that this compound confers protection to islets through multiple mechanisms. The table below summarizes the key quantitative findings from pivotal in vitro and in vivo studies.
Table 1: Summary of Key Experimental Findings for this compound in Islet Protection
| Experimental Model | Treatment Groups | Key Outcome Measures | Results (this compound vs. Control) | Citation |
|---|
| Human Islets + Pro-inflammatory Cytokines (In Vitro) | Cytokines vs. Cytokines + this compound (100 nmol/L) | ATP Content Caspase 3/7 Activity Insulin Secreting Capacity | Maintained ATP levels Reduced caspase activity Improved function | [1] [5] | | Human Islets in IBMIR Model (PVC Loop) | Blood + Islets vs. Blood + Islets + this compound | Platelet Consumption | Reduced IBMIR-induced platelet consumption | [1] | | Human Islets to Athymic Mice (In Vivo) | Control vs. This compound (120 µg/kg) | Graft Insulin Content Serum Human C-peptide CD11b+ Cell Infiltration | Increased insulin Higher C-peptide Reduced infiltration | [1] [6] | | Allogeneic Mouse PITx | Control vs. This compound (120 µg/kg) | Graft Survival Time Inflammatory Cytokines (IL-1, IL-6) | Prolonged survival (19.3 vs. 1.4 days) Reduced mRNA expression | [6] |
The following section provides detailed methodologies for key experiments validating this compound's efficacy, as derived from the literature.
This protocol assesses the direct protective effect of this compound on human islets exposed to a cytokine cocktail.
This protocol evaluates this compound's effect on modulating IBMIR, a major cause of early islet loss post-transplantation.
This protocol tests the efficacy of this compound in improving islet engraftment in an immunocompromised mouse model.
The workflow for this integrated experimental approach, from in vitro validation to in vivo confirmation, is depicted below.
Diagram 2: Integrated experimental workflow for evaluating this compound. The process progresses from in vitro models confirming direct islet protection, to an ex vivo IBMIR model, and finally to an in vivo transplantation model that validates overall efficacy.
This compound represents a promising, targeted therapeutic strategy to improve the outcomes of pancreatic islet transplantation. By activating the innate repair receptor, it effectively blunts the destructive innate immune responses—specifically IBMIR and cytokine-induced apoptosis—that account for significant early graft loss. The protocols outlined provide a robust framework for researchers to further investigate and validate the use of this compound in pre-clinical and clinical settings for diabetes cell therapy.
Neuropathic pain represents a significant challenge in clinical management, affecting approximately 7-10% of the general population with prevalence increasing with age and certain medical conditions such as diabetes. It is defined as "pain caused by a lesion or disease of the somatosensory nervous system" and remains inadequately treated with current therapeutics, highlighting the urgent need for novel mechanism-based approaches [1]. This compound (also known as ARA-290) is a synthetic 11-amino acid peptide derived from the helix B domain of erythropoietin (EPO) that has emerged as a promising therapeutic candidate for neuropathic pain conditions. Unlike native EPO, this compound has been strategically engineered to retain tissue-protective and anti-inflammatory properties while lacking erythropoietic effects, thereby avoiding risks such as increased hematocrit, blood viscosity, and clotting associated with EPO therapy [2] [3].
The pathogenesis of neuropathic pain involves both peripheral and central sensitization mechanisms. Following nerve injury, a cascade of events leads to peripheral sensitization characterized by the accumulation of inflammatory mediators from damaged tissues and abnormal nociceptor activation. This is followed by central sensitization, where central nervous system neurons demonstrate enhanced responsiveness to normal or subthreshold afferent inputs. These processes involve ectopic discharges, sympathetic nervous system effects, transcriptional dysregulation of pain-related genes, aberrant activation of neuroglial cells, and functional alterations throughout the neuraxis [4]. This compound represents a novel approach to addressing these complex mechanisms by targeting innate repair pathways rather than merely suppressing symptoms.
This compound exerts its therapeutic effects through a novel receptor pathway distinct from traditional neuropathic pain treatments. The peptide specifically targets and activates the innate repair receptor (IRR), a heteromeric cytokine receptor complex composed of the erythropoietin receptor and the β-common receptor (CD131) [2] [3]. This receptor is preferentially upregulated under conditions of cellular stress, tissue injury, or inflammation, positioning this compound as a targeted therapeutic that acts primarily in pathological states.
The signaling cascade initiated by this compound binding produces multiple tissue-protective effects through several interconnected mechanisms:
The following diagram illustrates this compound's mechanism of action and integrated effects on neuropathic pain pathways:
Figure 1: this compound's integrated mechanism of action in neuropathic pain. This compound activates the innate repair receptor (IRR), triggering multiple pathways that address different aspects of neuropathic pain pathology.
Clinical investigation of this compound has explored its potential across multiple neuropathic pain conditions, with the most compelling evidence emerging from studies on diabetic neuropathy and sarcoidosis-associated neuropathy. The development program has progressed through Phase II trials for several indications, with ongoing research to optimize dosing regimens and identify responsive patient populations.
In a Phase 2 clinical trial focused on diabetic macular edema, although not a primary pain study, this compound administration demonstrated an encouraging safety profile and potential secondary benefits. The trial employed a subcutaneous dose of 4 mg daily for 12 weeks, which was well-tolerated with no serious adverse events or anti-cibinetide antibodies detected. While the study did not show significant improvements in the primary endpoints of best-corrected visual acuity or central retinal thickness, researchers observed improvements in patient-reported outcomes as measured by the National Eye Institute Visual Function Questionnaire (NEI VFQ-25) composite scores. Additionally, some participants experienced positive effects on diabetic control and albuminuria, suggesting potential systemic benefits [6].
Three prior clinical studies have specifically demonstrated that this compound reduces neuropathic symptoms and may promote nerve fiber repair in patients with sarcoidosis or diabetes-related small nerve fiber loss (SNFL) [3]. The table below summarizes key clinical findings for this compound in neuropathic pain conditions:
Table 1: Summary of Clinical Evidence for this compound in Neuropathic Pain Conditions
| Condition | Trial Phase | Dosing Regimen | Key Efficacy Findings | Safety Findings |
|---|---|---|---|---|
| Diabetic Neuropathy & Sarcoidosis-associated Neuropathy | Phase II | 2-4 mg subcutaneous daily | Reduction in neuropathic symptoms; Potential nerve fiber repair; Improved patient-reported outcomes [2] [3] | Well-tolerated; Mild injection site reactions; No hematologic effects [2] |
| Diabetic Macular Edema | Phase II | 4 mg subcutaneous daily for 12 weeks | Improved NEI VFQ-25 scores; Some improvements in albuminuria and diabetic control [6] | No serious adverse events; No anti-cibinetide antibodies [6] |
| Rheumatoid Arthritis | Phase II | Not specified | Anti-inflammatory effects; Under investigation [7] | Not reported |
| General Neuropathic Pain | Preclinical/Phase II | 2-4 mg subcutaneous daily or several times weekly | Reduced mechanical hypersensitivity; Attenuated neurogenic inflammation [2] [3] | No dose-limiting toxicity in Phase II; Mild transient side effects [2] |
The translational potential of this compound is further supported by preclinical evidence demonstrating its ability to reverse neuronal dystrophy in a mouse model of diabetic small nerve fiber loss and to relieve mechanical hypersensitivity through TRPV1 channel antagonism [3]. Additionally, chronic this compound treatment in aged rat models has shown systemic benefits including reduced cardiac inflammation, preserved left ventricular function, and amelioration of age-associated frailty, suggesting potential applications beyond pure neuropathic pain conditions [5].
Animal models provide essential platforms for evaluating potential neuropathic pain therapeutics before clinical translation. The paclitaxel-induced peripheral neuropathic pain (PIPNP) model has been extensively characterized and offers strong predictive validity for chemotherapy-induced neuropathy. Based on a comprehensive analysis of 128 studies, the optimal protocol utilizes 6- to 8-week-old male Sprague-Dawley (SD) rats or 8- to 10-week-old male C57BL/6J mice with paclitaxel administered intravenously or intraperitoneally at 2 mg/kg on days 1, 3, 5, and 7. This regimen reliably produces robust and persistent neuropathic pain phenotypes measurable through behavioral assessments [8].
The chronic constriction injury (CCI) model of the sciatic nerve provides an alternative approach for studying trauma-induced neuropathic pain. In this well-established model, the common sciatic nerve is exposed and loosely ligated with chromic gut sutures, producing reliable mechanical and cold allodynia that persists for several weeks. A key advantage of this model is the rapid development of chronic pain signs with a mechanical transition from acute to chronic phase within 3-5 days post-injury [9].
Comprehensive assessment of neuropathic pain in animal models requires multiple behavioral tests to capture different pain modalities:
The following workflow diagram illustrates the integration of these assessments in a comprehensive preclinical study design:
Figure 2: Comprehensive workflow for preclinical assessment of this compound in neuropathic pain models. The protocol spans from model establishment through functional and molecular analyses, providing comprehensive efficacy assessment.
Based on completed clinical trials, the following dosing regimen is recommended for Phase II/III neuropathic pain studies:
Notably, unlike erythropoietin, this compound treatment does not require hematologic monitoring for polycythemia, significantly simplifying clinical management and reducing monitoring burden compared to EPO-based therapies [2].
Designing clinical trials for this compound in neuropathic pain requires careful consideration of its unique mechanism and the heterogeneous nature of neuropathic pain conditions. The following elements are essential for robust trial design:
Table 2: Key Considerations for this compound Clinical Trial Design in Neuropathic Pain
| Design Element | Recommendation | Rationale |
|---|---|---|
| Patient Population | Well-phenotyped neuropathic pain with documented small fiber neuropathy | This compound's mechanism targets nerve repair and inflammation [2] [3] |
| Comparator | Placebo-controlled with optional active comparator (e.g., pregabalin) | Regulatory requirements; Context for effect size interpretation |
| Dosing Strategy | 2-4 mg subcutaneous daily for 12 weeks | Based on previously studied regimens with demonstrated efficacy and safety [2] [6] |
| Primary Endpoint | Change in pain intensity NRS at 12 weeks | Standard regulatory endpoint for neuropathic pain trials |
| Key Secondary Endpoints | Neuropathic pain inventories; Quality of life; Objective nerve fiber measures | Comprehensive assessment of treatment benefits beyond pain intensity [2] [6] |
| Stratification Factors | Neuropathy etiology; Baseline pain severity; Age | Ensure balance in prognostic factors across treatment arms |
| Sample Size | ~150-200 patients per group (depending on effect size assumption) | Adequate power for primary endpoint and key subgroup analyses |
This compound is currently classified as an investigational peptide that has not yet received full regulatory approval for medical use. The development program spans multiple potential indications with varying levels of evidence. The highest development phases have reached Phase II for cardiovascular disorders, diabetic macular edema, diabetic neuropathies, neuropathic pain, and rheumatoid arthritis [7]. Additional exploratory investigations have been conducted for diabetic nephropathies, inflammatory bowel diseases, non-alcoholic steatohepatitis, radiation injuries, retinal disorders, systemic lupus erythematosus, transplant rejection, and wounds, though no recent development has been reported for these conditions [7].
Notably, development has been discontinued for depressive disorders and type 2 diabetes mellitus as primary indications, suggesting refinement of the therapeutic focus toward conditions with stronger mechanistic rationale or clinical signals [7]. The most promising near-term applications appear to be neuropathic pain conditions with underlying inflammatory or small-fiber pathology, particularly where current treatment options are limited.
The safety profile of this compound represents a significant advantage over many neuropathic pain treatments. Clinical trials have consistently demonstrated that this compound is well-tolerated with primarily mild adverse effects such as transient headache, dizziness, mild gastrointestinal discomfort, and injection site reactions. Crucially, no significant immune suppression or severe adverse events have been observed in trials involving sarcoidosis and diabetic neuropathy populations [2]. The absence of hematological effects eliminates the need for the intensive monitoring required with erythropoietin-based therapies, potentially enabling broader use in chronic outpatient settings if approved.
This compound represents a novel therapeutic approach for neuropathic pain that fundamentally differs from current symptomatic treatments by targeting innate repair mechanisms and reducing inflammation. The accumulated preclinical and clinical evidence supports its potential utility across multiple neuropathic pain conditions, particularly those involving small fiber pathology such as diabetic neuropathy and sarcoidosis-associated neuropathy. The well-characterized mechanism of action through the innate repair receptor, coupled with a favorable safety profile and objective evidence of potential nerve repair, positions this compound as a promising candidate for addressing the significant unmet needs in neuropathic pain management.
Future clinical development should focus on confirmatory trials in well-phenotyped patient populations using optimized dosing regimens and comprehensive assessment strategies that capture both symptomatic benefits and potential disease-modifying effects. The integration of objective biomarkers of nerve integrity and inflammation will be crucial for demonstrating this compound's unique value proposition beyond symptomatic relief. With continued rigorous investigation, this compound may offer a new therapeutic paradigm for patients suffering from currently refractory neuropathic pain conditions.
Cibinetide is a non-hematopoietic erythropoietin analogue engineered to selectively activate the innate repair receptor (IRR), a heterodimer of the erythropoietin receptor and the common β-subunit (CD131) [1] [2]. This receptor is upregulated in tissues under stress, and its activation switches cellular energy expenditure to a protective pathway, reducing the activity of NF-kB and attenuating pro-inflammatory cytokines [1]. During intraportal pancreatic islet transplantation (PITx), islets face a stressful pro-inflammatory milieu and instant blood-mediated inflammatory reaction (IBMIR), causing a significant immediate loss of transplanted islets [1] [3]. The primary rationale for using this compound in human islet culture is to protect islets from inflammation-induced apoptosis and to improve subsequent engraftment and function after transplantation by mitigating these early insults [1] [4].
This protocol is designed to test the protective efficacy of this compound on human islets under cytokine-induced stress, mimicking the immediate post-transplantation inflammatory environment [1].
Step 1: Preparation of Human Pancreatic Islets
Step 2: this compound Stock Solution Preparation
Step 3: Experimental Setup and Cytokine Stimulation
Step 4: Functional Assessment - Dynamic Glucose Perfusion Assay
The following assays should be performed on islets collected after the cytokine culture period.
ATP Content Measurement (CellTiter-Glo Assay)
Caspase 3/7 Activity Measurement (Caspase-Glo 3/7 Assay)
This protocol evaluates the effect of this compound on the Instant Blood-Mediated Inflammatory Reaction.
Step 1: System Setup
Step 2: Simulation and Treatment
Step 3: Outcome Measurement
The tables below summarize key experimental findings from published research on this compound's effects.
Table 1: Effects of this compound on Human Islet Viability and Function in a Pro-inflammatory Environment (18-hour culture with cytokines)
| Parameter | Effect of this compound | Significance |
|---|---|---|
| ATP Content | Maintained | Preserved metabolic health and viability of islets [1]. |
| Caspase 3/7 Activity | Reduced | Decreased cytokine-induced apoptosis in islet cells [1]. |
| Insulin Secretion Capacity | Improved | Enhanced function in dynamic glucose perfusion assays [1]. |
Table 2: Effects of this compound in In Vivo and Ex Vivo Models of Islet Transplantation
| Model / System | Key Findings of this compound Treatment | Significance |
|---|---|---|
| In Vitro IBMIR (PVC Loop) | Reduced IBMIR-induced platelet consumption [1]. | Suggests a protective role against early clotting and inflammatory reactions post-transplantation. |
| Human Islet to Athymic Mice PITx | Increased human insulin in liver; higher serum human C-peptide [1] [4]. | Indicates improved islet engraftment and function in vivo. |
| Reduced infiltration of pro-inflammatory CD11b+ cells around grafts [1]. | Demonstrates modulation of the local inflammatory response at the transplant site. | |
| Allogeneic Mouse PITx | Ameliorated local inflammation in the liver; delayed allograft loss [2]. | Shows efficacy in a model involving adaptive immunity. |
| Combination with tacrolimus synergistically improved long-term graft survival [2]. | Supports its use as an adjunct to conventional immunosuppression. |
The following diagram illustrates the experimental workflow for evaluating this compound in human islet culture and its proposed mechanism of action.
This compound represents a promising islet-protective agent for improving the outcomes of pancreatic islet transplantation. Its primary mechanisms involve activating the IRR to exert anti-inflammatory and anti-apoptotic effects on islets, while also modulating the IBMIR response [1] [2].
This compound (also known as ARA290) represents an innovative approach to treating sarcoidosis-associated small fiber neuropathy (SFN), a condition characterized by neuropathic pain and autonomic dysfunction that often proves refractory to conventional immunomodulatory therapies. This 11-amino acid peptide is a synthetic derivative of the helix B surface of erythropoietin (EPO), engineered to retain EPO's tissue-protective and anti-inflammatory properties without stimulating erythropoiesis. The therapeutic rationale for this compound in sarcoidosis-associated SFN stems from its unique mechanism of action targeting the innate repair receptor (IRR), a heterodimeric receptor complex composed of the EPO receptor and β-common receptor (CD131) that is upregulated in settings of tissue injury and inflammation [1] [2].
Sarcoidosis-associated SFN presents significant therapeutic challenges, as standard immunosuppressive treatments often provide inadequate symptom relief and do not address the underlying nerve fiber degeneration. The pathophysiology involves both inflammatory-mediated nerve damage and direct granulomatous infiltration in some cases, leading to reduced corneal nerve fiber density and intraepidermal nerve fiber depletion [3]. This compound addresses this multifactorial pathology through a dual approach: reducing inflammatory-mediated damage while simultaneously promoting nerve regeneration, positioning it as a potential disease-modifying therapy rather than merely a symptomatic treatment [4] [1].
Table 1: Fundamental Characteristics of this compound
| Characteristic | Description |
|---|---|
| Alternative Names | ARA290, helix B surface peptide (HBSP) |
| Amino Acid Sequence | 11-amino acid peptide |
| Molecular Origin | Derived from erythropoietin helix B domain |
| Primary Mechanism | Selective innate repair receptor (IRR) agonist |
| Receptor Complex | EPOR/CD131 heterodimer |
| Key Properties | Anti-inflammatory, tissue-protective, neuroregenerative |
| Erythropoietic Activity | None |
| Development Status | Phase 2/3 clinical trials |
This compound exerts its therapeutic effects through selective activation of the innate repair receptor (IRR), a heterodimeric complex consisting of one erythropoietin receptor (EPOR) subunit and one β-common receptor (CD131) subunit. This receptor complex is distinct from the EPOR homodimer responsible for erythropoiesis, explaining this compound's lack of effect on red blood cell production [1] [2]. The IRR is preferentially expressed on tissues under stress or injury, including neuronal cells, immune cells (particularly macrophages), and endothelial cells, making it an ideal target for treating inflammatory neuropathies [2] [5].
Upon binding to the IRR, this compound initiates a intracellular signaling cascade that involves:
This multifaceted signaling results in decreased expression of inflammatory mediators including TNF-α, IL-6, IL-1β, and various chemokines, while simultaneously promoting cellular survival and regeneration pathways specifically in compromised tissues [2].
In the context of sarcoidosis-associated neuropathy, this compound's mechanism provides a dual therapeutic approach targeting both the inflammatory cascade and nerve fiber degeneration. The drug demonstrates potent anti-inflammatory effects on myeloid cells, particularly macrophages and monocytes, which play crucial roles in sarcoidosis pathophysiology. By reducing the production of pro-inflammatory cytokines and chemokines, this compound limits the inflammatory milieu that contributes to nerve damage [2]. Simultaneously, its neurotrophic effects promote nerve fiber regeneration, as evidenced by increased corneal nerve fiber abundance and intraepidermal nerve fiber density in clinical studies [4].
The following diagram illustrates the core signaling mechanism of this compound:
Diagram 1: this compound signaling mechanism through the innate repair receptor. This compound selectively binds to the IRR complex, triggering intracellular signaling that results in anti-inflammatory, neuroregenerative, and tissue-protective outcomes.
The efficacy and safety of this compound for sarcoidosis-associated small nerve fiber loss and neuropathic pain were evaluated in a randomized, double-blind, placebo-controlled Phase 2b trial involving 64 subjects. This 28-day study assessed three dose levels of this compound (1, 4, and 8 mg/day) compared to placebo, with the primary endpoint being change in corneal nerve fiber area (CNFA) at day 28, as quantified by corneal confocal microscopy (CCM). Secondary endpoints included changes in regenerating intraepidermal nerve fibers (GAP-43+), pain severity, and functional capacity measured by the 6-minute walk test (6MWT) [4].
The trial demonstrated that the 4 mg dose of this compound produced statistically significant improvements in multiple endpoints. The placebo-corrected mean change from baseline in CNFA was 697 μm² (95% CI: 159 to 1236; P=0.012) in the 4 mg group. Additionally, this dose significantly increased intraepidermal GAP-43+ fibers (P=0.035), indicating enhanced nerve fiber regeneration. Importantly, correlations between objective measures and clinical outcomes were observed: changes in CNFA correlated with changes in GAP-43+ (ρ=0.575; P=0.025) and 6MWT (ρ=0.645; P=0.009), supporting CNFA as a valid surrogate endpoint for neuropathy progression and treatment response [4].
Table 2: Efficacy Outcomes from Phase 2b Trial of this compound in Sarcoidosis-Associated Neuropathy
| Parameter | 1 mg Group | 4 mg Group | 8 mg Group | Statistical Significance (4 mg) |
|---|---|---|---|---|
| CNFA Change (μm²) | 109 (95% CI: -429, 647) | 697 (95% CI: 159, 1236) | 431 (95% CI: -130, 992) | P=0.012 |
| GAP-43+ Fiber Increase | Not significant | Significant | Not reported | P=0.035 |
| Pain Improvement | Significant in all groups | Clinically meaningful decrease in moderate-severe pain | Significant in all groups | P=0.157 (vs placebo) |
| Functional Correlation | Not significant | ρ=0.645 with 6MWT | Not significant | P=0.009 |
| Nerve Regeneration Correlation | Not significant | ρ=0.575 with GAP-43+ | Not significant | P=0.025 |
Beyond the dedicated sarcoidosis neuropathy trial, this compound has been investigated in other clinical contexts that inform its application for sarcoidosis-associated neuropathy. A Phase 2 trial in patients with diabetic macular edema (DME) demonstrated that this compound 4 mg/day administered subcutaneously for 12 weeks was safe and well-tolerated, with no serious adverse events or anti-cibinetide antibodies detected [6] [7]. Although the primary ocular endpoints did not show significant improvement, the trial reported enhancements in patient-reported outcomes and some individuals experienced improvements in metabolic parameters and albuminuria, suggesting systemic benefits [7].
The safety profile of this compound appears favorable compared to erythropoietin, as it does not increase hematocrit, blood pressure, or thrombotic risk—concerns associated with EPO therapy [1] [2]. Reported adverse effects have generally been mild, including occasional headache, dizziness, nausea, and injection site reactions, with no dose-limiting toxicity observed in Phase II studies [1].
Corneal confocal microscopy serves as a non-invasive, reproducible method to quantify small nerve fiber abundance and morphology, functioning as a surrogate marker for peripheral neuropathy. The following protocol details the standardized approach for assessing this compound treatment response in sarcoidosis-associated SFN [4].
Skin punch biopsy with quantification of intraepidermal nerve fiber density provides direct histological assessment of small nerve fiber integrity and regenerative capacity through GAP-43 immunohistochemistry, marking regenerating nerve fibers [4] [3].
The following diagram illustrates the experimental workflow for assessing this compound treatment response:
Diagram 2: Experimental workflow for assessing this compound treatment response. Multiple assessment methods generate quantitative metrics that are integrated in the final analysis to evaluate therapeutic efficacy.
The quantitative assessments detailed in the experimental protocols provide critical biomarkers for evaluating treatment response in sarcoidosis-associated neuropathy. Corneal nerve fiber area (CNFA) has emerged as a particularly valuable endpoint in clinical trials, demonstrating correlation with both histological evidence of regeneration (GAP-43+ fibers) and functional improvement (6-minute walk test) [4]. For research applications, the following biomarker validation approach is recommended:
The translational pathway for this compound exemplifies a targeted approach from mechanism to clinical application. Preclinical studies demonstrating this compound's effects on inflammatory signaling and nerve regeneration provided the rationale for human trials in sarcoidosis-associated SFN [2] [5]. For researchers developing similar therapeutics, the following considerations are essential:
This compound represents a promising therapeutic approach for sarcoidosis-associated small fiber neuropathy, addressing both the inflammatory component and nerve fiber regeneration through its unique mechanism of action as a selective innate repair receptor agonist. The Phase 2b clinical evidence demonstrates significant improvement in corneal nerve fiber abundance, with the 4 mg/day dose emerging as the most effective [4]. The experimental protocols outlined for corneal confocal microscopy and skin biopsy provide standardized methodologies for objective assessment of treatment response in both research and clinical settings.
Future research directions should focus on:
The translational success of this compound from preclinical models to human trials underscores the value of targeting the innate repair receptor pathway for inflammatory neuropathies and provides a template for development of other tissue-protective therapies.
1. Compound Profile
2. Rationale and Mechanism of Action for DME The pathogenesis of DME involves breakdown of the blood-retinal barrier (BRB), inflammation, and neuronal damage [4]. Current anti-VEGF therapies are ineffective for a significant proportion of patients, necessitating alternative treatments [1] [4].
The diagram below summarizes this core mechanism of action.
3. Phase 2 Clinical Trial Summary The following table summarizes the design and key outcomes of the published Phase 2 trial [1] [5].
| Trial Aspect | Details |
|---|---|
| Trial Design | Prospective, open-label, single-arm, exploratory pilot study. |
| Participants | n=9 recruited; n=8 completed. Patients with type 1 or 2 diabetes and center-involving DME, naive to previous DME therapy. |
| Intervention | This compound, 4 mg, administered once daily via subcutaneous injection for 12 weeks. |
| Primary Outcome | Mean change in Best Corrected Visual Acuity (BCVA) from baseline to week 12. |
| Key Efficacy Results | Primary Outcome: No significant mean improvement in BCVA (-2.9 ± 5.0 ETDRS letters). Secondary Outcomes: No significant mean improvement in Central Retinal Thickness (CRT: 10 ± 94.6 µm), retinal sensitivity, or tear production. Patient-Reported Outcome: Improvement in NEI VFQ-25 composite score (2.7 ± 3.1). Individual Responses: Some participants showed improvements in CRT, diabetic control (HbA1c), and albuminuria (ACR). | | Safety Results | No serious adverse events (SAEs) or serious reactions. No anti-cibinetide antibodies detected. The 12-week course was concluded to be safe. |
4. Detailed Experimental Protocol This section outlines the methodologies used for key assessments in the Phase 2 trial [5].
Protocol: Clinical Assessments for this compound in DME
4.1. Patient Population
4.2. Study Drug Administration
4.3. Primary Outcome Measurement: Best Corrected Visual Acuity (BCVA)
4.4. Secondary Outcome Measurements
4.5. Safety Monitoring
The Phase 2 trial demonstrated that a 12-week course of subcutaneous this compound was safe and well-tolerated in patients with DME [1]. While the primary and secondary efficacy endpoints did not show significant mean improvement, positive signals were observed in patient-reported quality of life and in certain individuals for parameters like CRT, albuminuria, and diabetic control [1]. These findings, combined with its unique non-erythropoietic and anti-inflammatory mechanism of action, warrant further investigation.
Future clinical studies should consider:
This compound is a novel non-hematopoietic erythropoietin analogue that has emerged as a promising therapeutic agent for improving outcomes in pancreatic islet transplantation (PITx). This 11-amino acid peptide is engineered from the helix B structure of erythropoietin (EPO) and specifically binds to the innate repair receptor (IRR), a heterodimeric receptor consisting of one isomer of the EPO receptor and the β-common subunit (CD131). [1] [2] Unlike conventional EPO, this compound exhibits high specificity for the IRR while lacking the hematopoietic and thromboembolic properties that limit the clinical use of EPO in non-hematopoietic indications. [1] [2] This unique pharmacological profile makes it particularly suitable for protecting islet grafts from the destructive inflammatory environments encountered during transplantation.
The therapeutic rationale for this compound in islet transplantation centers on addressing the significant early graft loss that occurs following intraportal PITx. More than half of transplanted islets are immediately destroyed due to innate immune reactions, primarily the instant blood-mediated inflammatory reaction (IBMIR). [1] [3] IBMIR is characterized by platelet activation, coagulation cascade initiation, complement system activation, and infiltration of pro-inflammatory cells. [3] Additionally, islets face challenges from inflammatory cytokines (IL-1β, TNF-α, IFN-γ), hypoxia/reperfusion injury, and subsequent immune rejection. [3] this compound addresses these challenges through its anti-inflammatory, anti-apoptotic, and cytoprotective effects mediated via IRR activation, which switches cellular energy expenditure to protective pathways including reduced NF-κB activity and attenuation of pro-inflammatory cytokines. [1]
Table 1: Protective Effects of this compound on Human Islets in Pro-inflammatory Environment
| Parameter Assessed | Experimental Condition | Effect of this compound | Significance |
|---|---|---|---|
| ATP content | 18h culture with pro-inflammatory cytokines | Maintained ATP levels | p<0.05 vs. control |
| Caspase 3/7 activity | 18h culture with pro-inflammatory cytokines | Reduced activity | p<0.05 vs. control |
| Insulin secretion capacity | Dynamic glucose perfusion assay | Improved function | p<0.05 vs. control |
| Platelet consumption | PVC loop IBMIR model | Reduced consumption | p<0.05 vs. control |
| CD11b+ cell infiltration | In vivo transplantation in athymic mice | Reduced infiltration | p<0.05 vs. control |
| Human insulin content | Liver tissue after transplantation | Increased amount | p<0.05 vs. control |
| Serum human C-peptide | After transplantation in athymic mice | Higher levels | p<0.05 vs. control |
Table 2: this compound Efficacy in Allogeneic Mouse Islet Transplantation Models
| Transplantation Model | Treatment Protocol | Key Outcomes | Significance |
|---|---|---|---|
| Marginal mass (320 islets) | This compound (120 µg/kg) daily for 14 days | Improved glycemic control, reduced inflammation | p<0.05 vs. control |
| Standard mass (450 islets) | This compound (120 µg/kg) daily for 14 days | Delayed onset of allograft loss | p<0.05 vs. control |
| Standard mass + low-dose tacrolimus | This compound (14 days) + tacrolimus (days 4-14) | Significant improvement in long-term graft survival | p<0.05 vs. monotherapy |
| In vitro DC maturation | This compound in bone-marrow-derived DC culture | Reduced maturation and allogeneic T-cell response | p<0.05 vs. control |
Islet Preparation: Handpick 20 human islets under microscope and place in 24-well non-attaching culture plates with 0.5 mL islet culture medium (CMRL1066 supplemented with 10 mM HEPES, 10 mM nicotinamide, 2 mM L-glutamine, 50 μg/mL gentamicin, 5 mM sodium pyruvate, 20 μg/mL ciprofloxacin, and 10% human serum). [1]
Cytokine Challenge: Prepare a pro-inflammatory cytokine cocktail containing IL-1β (50 IU/mL), TNF-α (1000 IU/mL), and IFN-γ (1000 IU/mL). Add this compound at a concentration of 100 nmol/L to the treatment group. [1]
Culture Conditions: Incubate islets at 37°C with 5% CO₂ in a humidified atmosphere for 18 hours. Include control groups without cytokines and without this compound to establish baseline measurements. [1]
Sample Preparation: After co-culture, collect 20 islets in 80 μL of Hanks Balanced Salt Solution (HBSS) and mix thoroughly. [1]
ATP Measurement: Mix samples with equal volume of CellTiter-Glo reagent and incubate for 15 minutes. Divide each sample into duplicates (60 μL per well) in 96-well plates. Measure luminescence with a luminometer with an integration time of 1 second/well. [1]
Caspase Activity: Mix samples with equal volume of Caspase-Glo 3/7 reagent and incubate for 30 minutes. Measure luminescence as described for ATP content. [1]
Normalization: Measure double-stranded DNA (dsDNA) content using Quant-iT PicoGreen dsDNA Assay Kit to normalize ATP and caspase activity measurements to cell count. [1]
Assay Setup: After 18 hours of culture, place 20 islets in filter-closed chambers and perfuse sequentially for 126 minutes with solutions containing varying glucose concentrations. [1]
Glucose Stimulation: Begin with 1.67 mmol/L glucose to establish baseline insulin secretion, then transition to higher glucose concentrations to assess stimulated insulin release. [1]
Sample Collection: Collect effluent at regular intervals for insulin measurement by ELISA to evaluate dynamic insulin secretion capacity in response to glucose challenge. [1]
System Setup: Use heparinized polyvinyl chloride (PVC) tubing to create a closed loop system. Incubate human islets with ABO-compatible blood in this system. [1]
Rotation: Rotate the tubing system for 60 minutes at 37°C to mimic the hemodynamic conditions of the portal vein system. [1]
This compound Treatment: Administer this compound at a concentration of 100 nmol/L in the treatment group. [1]
Platelet Consumption Measurement: Collect blood samples before and after incubation and measure platelet counts to quantify IBMIR-induced platelet consumption. [1]
Islet Transplantation: Transplant human islets into the livers of NMRI athymic mice via the portal vein. [1]
This compound Administration: Administer this compound at a dose of 120 µg/kg perioperatively (just before transplantation, directly after islet infusion, and 6 hours after the procedure). [1]
Analysis: Sacrifice animals six days post-transplantation and analyze livers for human insulin content and serum for human C-peptide levels. Perform histological examination of recipient livers to evaluate islet graft infiltration by CD11b+ cells. [1]
Diabetes Induction: Render male C57BL/6N mice diabetic with a single intraperitoneal injection of streptozotocin (150 mg/kg). Consider mice diabetic when blood glucose levels exceed 25 mmol/L (450 mg/dL) for two consecutive measurements. [2]
Islet Isolation and Transplantation: Isolate islets from BALB/c mice and transplant either 320 islets (marginal mass) or 450 islets (standard mass) into the recipient liver via the portal vein. [2]
Treatment Protocol:
Monitoring: Assess graft function using non-fasting glucose measurements. Define normoglycemia as glucose levels below 11.1 mmol/L (200 mg/dL) and graft rejection when glucose levels exceed 19.5 mmol/L (351 mg/dL) for two consecutive days. [2]
Diagram 1: this compound's mechanism of action and experimental assessment workflow. This compound selectively binds to the innate repair receptor (IRR), activating cell protective pathways and reducing inflammatory responses. The experimental workflow encompasses in vitro, IBMIR, and in vivo assessments to comprehensively evaluate its protective effects on islet grafts.
For researchers implementing this compound in islet transplantation studies, several critical considerations emerge from the accumulated evidence. First, the dosing regimen of 100 nmol/L for in vitro studies and 120 µg/kg for in vivo administration has been optimized across multiple studies and demonstrates consistent efficacy. [1] [2] Second, the timing of administration is crucial—perioperative treatment followed by a 14-day course appears optimal for mitigating early inflammatory events while influencing subsequent adaptive immune responses. [2] Third, combination therapy with low-dose tacrolimus (0.4 mg/kg/day administered from days 4-14) significantly enhances long-term allograft survival, suggesting synergistic effects between this compound and conventional immunosuppression. [2]
The mechanistic insights gained from these studies support this compound's multi-faceted action in improving islet engraftment. Specifically, this compound exerts direct protective effects on islets by maintaining ATP levels and reducing apoptosis under inflammatory conditions, indirectly protects islets by reducing IBMIR-related platelet consumption, modulates the transplantation microenvironment by reducing infiltration of pro-inflammatory CD11b+ cells, and dampens subsequent adaptive immune responses by reducing dendritic cell maturation and allogeneic T-cell activation. [1] [2] These complementary mechanisms address the sequential challenges faced by transplanted islets from the immediate post-transplantation period through long-term engraftment.
For clinical translation, this compound represents a promising adjunct therapy that could potentially reduce the number of islets needed for successful transplantation, decrease reliance on high-dose immunosuppression, and improve long-term graft function. [1] [2] The documented safety profile of this compound, specifically its lack of hematopoietic effects and thromboembolic risk compared to EPO, further supports its clinical potential. [1] Future research directions should include optimization of this compound delivery methods, exploration in alternative transplantation sites, and investigation of its efficacy with stem cell-derived islets, which represent the future of beta-cell replacement therapy. [4] [5]
The table below summarizes the key physical characteristics and handling guidelines for cibinetide from supplier data sheets and research publications.
| Property | Specifications |
|---|---|
| Molecular Weight | 1257.31 g/mol [1] [2] |
| CAS Number | 1208243-50-8 [1] [3] [2] |
| Sequence | Glp-Glu-Gln-Leu-Glu-Arg-Ala-Leu-Asn-Ser-Ser (Glp = pyroglutamic acid) [1] |
| Appearance | Freeze-dried solid [1], white to off-white [2] |
| Purity | >95% by HPLC [1] |
| Solubility | >50 mg/mL in water [1]. Soluble in various solvents for experimental use [2]. |
| Recommended Stock Solutions | 66.67 mg/mL in H₂O (adjust pH to 8 with NH₃·H₂O) [2]. |
| Long-Term Storage | Store dry, frozen, and in the dark [1]. As a powder: -80°C for 2 years; -20°C for 1 year [2]. |
| In-Solution Storage | Aqueous solutions: -80°C for 6 months; -20°C for 1 month (sealed, away from moisture) [2]. |
Here are detailed methodologies for key experiments involving this compound, as cited in recent literature.
This protocol is adapted from studies investigating this compound's protective role against oxidative stress-induced apoptosis in Endothelial Colony-Forming Cells (ECFCs) [3] [2].
The following diagram illustrates the key steps and signaling pathways involved in this in vitro protocol:
This protocol is based on a 2024 study that elucidated the neuroprotective role of ARA290 (this compound) in a mouse model of middle cerebral artery occlusion (MCAO) [4].
The workflow and key interventions for this in vivo study are summarized below:
Q1: What is the primary mechanism of action of this compound? this compound is a specific agonist of the innate repair receptor (IRR), a heterodimer composed of the erythropoietin receptor (EPOR) and the beta-common receptor (βCR/CD131). Its activation initiates a local anti-inflammatory response, inhibits death signals, and exerts anti-apoptotic effects, leading to tissue protection and pain relief without stimulating red blood cell production [1] [4].
Q2: Why is my this compound solution precipitating, and how can I prevent it? Precipitation can occur if the stock solution is not prepared correctly or experiences repeated freeze-thaw cycles.
Q3: Can this compound and EPO be used interchangeably in experiments? No. While both can activate tissue-protective pathways, this compound selectively targets the EPOR/βCR heteroreceptor to provide tissue protection and neuroprotection without the hematopoietic (red blood cell-producing) side effects associated with EPO, which acts on the EPOR homodimer [4]. Your experimental goal (tissue protection vs. erythropoiesis) should guide the choice.
The table below summarizes quantitative data from published studies to guide your initial assay concentration choices.
| Assay Type / Model System | Reported Effective Concentration | Key Findings / Observed Activity | Source / Citation |
|---|---|---|---|
| Human Clinical Trial (DME) | 4 mg/day (subcutaneous) | Safe, no serious adverse events; some patients showed improved patient-reported outcomes and albuminuria. [1] | [1] |
| Experimental Colitis (Mice) | 30 µg (intraperitoneal, daily) | Ameliorated clinical course, reduced pro-inflammatory cytokines (TNF, IL-6, IL-1β), and improved survival. [2] | [2] |
| Primary Macrophages (LPS-activated) | Information not specified in source | Exerted anti-inflammatory effects via CD131/JAK2, leading to inhibition of NF-κB p65 activity. [2] | [2] |
Understanding the mechanism of action is crucial for designing relevant assays. The following diagrams illustrate the signaling pathway and a generalized experimental workflow.
Q1: I am not observing any anti-inflammatory effects with this compound in my cell-based assay. What could be wrong?
Q2: How do I ensure my measured effect is specific and not due to cytotoxicity?
Q3: The results from my dose-response experiments are highly variable. How can I improve reproducibility?
The table below outlines common assays you can adapt to measure this compound's effects, based on its known mechanisms.
| Assay Type | What It Measures | Principle & Application with this compound |
|---|---|---|
| Cell Viability (e.g., MTT, XTT) [3] | Metabolic activity of cells; indicates cytotoxicity. | Use to establish the non-toxic concentration range for this compound in your specific cell model. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Secreted protein levels. | Measure the reduction of pro-inflammatory cytokines (e.g., TNF, IL-6) in the cell culture supernatant after this compound treatment [2]. |
| Quantitative PCR (qPCR) | Gene expression levels. | Quantify the downregulation of mRNA for cytokines (Tnf, Il6) and chemokines (Ccl2, Ccl3) in cells treated with this compound [2]. |
| Aspect | Assessment | Key Supporting Evidence |
|---|---|---|
| Primary Target | Innate Repair Receptor (IRR); a heteromer of EPOR and CD131 (β-common receptor) [1] [2] [3]. | Binds IRR with high affinity; activates anti-inflammatory JAK2/STAT signaling [1] [4]. |
| Classic EPOR Homodimer | No significant activity (key avoided off-target) [1] [2]. | No erythropoiesis stimulation in vitro/in vivo; no hemoglobin increase in clinical trials [1] [5]. |
| Downstream Signaling | Inhibition of NF-κB p65 activity; reduction of pro-inflammatory cytokines (TNF, IL-6, IL-1β) [1]. | Dependent on CD131 and JAK2 functionality; reduces cytokine/chemokine production in macrophages [1]. |
| Reported Safety Profile | Favorable; no serious drug-related adverse events in clinical trials [6] [5] [4]. | Mild, transient side effects (e.g., headache, nausea, fatigue, injection site reactions) [2] [4]. |
The relationship between this compound, its receptor targets, and downstream effects can be visualized as follows:
For researchers looking to validate this target profile in their own models, here are key methodologies from the literature.
Q1: My in vitro assay shows no anti-inflammatory effect with this compound. What could be wrong?
Q2: How can I be sure that this compound is not acting on the classic erythropoietin receptor in my in vivo model?
Q3: Are there any known off-target interactions or safety concerns?
Injection site reactions are common adverse events with subcutaneous biologics, primarily driven by immune activation in the skin and subdermal tissue [1] [2]. The table below summarizes the core risk factors and corresponding mitigation strategies for drug development.
| Risk Factor Category | Specific Factor | Impact on ISRs | Evidence-Based Mitigation Strategy |
|---|---|---|---|
| Formulation | pH | Low (<3) or high (>9) pH causes pain, irritation, tissue damage [3]. | Buffer to approach physiological pH (~7.4) where stability allows [1] [3]. |
| Osmolality | Hypertonic solutions >600 mOsm/kg cause pain [3]. | Aim for isotonicity (~300 mOsm/kg); limit hypertonicity [1] [3]. | |
| Viscosity | Lower viscosity (<10 cP) may be associated with greater injection pain [1]. | Optimize viscosity; consider formulations in 15-20 cP range for better tolerability [1]. | |
| Excipients/Buffer | Certain buffers (e.g., citrate) can increase pain [1] [3]. | Explore pain-reducing buffers (e.g., sodium bicarbonate) [3]. | |
| Administration | Needle Geometry | Longer, larger diameter, blunt needles increase pain [3]. | Use shorter, smaller-gauge, sharp, silicone-lubricated needles [3]. |
| Injection Site | Thigh injections are generally more painful than the abdomen [3]. | For self-injection, advise patients to use the abdominal area [4]. | |
| Injection Technique | Improper technique (e.g., into shoulder capsule) causes severe injury [5]. | Use proper IM technique: 90° angle, deep into deltoid muscle [5]. |
Incorporating ISR assessment early in development can de-risk candidates and optimize formulations.
Genoskin's ISR Platform uses immunocompetent human skin models (HypoSkin) to characterize local immune responses to drug candidates before clinical trials [2]. This platform helps:
For managing cutaneous hypersensitivity in clinical or non-clinical studies, a structured tolerance protocol can be implemented. The following workflow is adapted from research on CGRP antibodies and is a useful model for systematic assessment [4].
Medication Details for Protocol [4]:
Consistent grading and reporting are crucial for data comparison.
The FDA Guidance provides a standard scale for grading ISRs [1]:
| Grade | Erythema | Induration (Swelling) |
|---|---|---|
| 1 (Mild) | >0 to ≤2.5 cm | >0 to ≤2.5 cm |
| 2 (Moderate) | >2.5 to ≤5 cm | >2.5 to ≤5 cm |
| 3 (Severe) | >5 cm | >5 cm |
| 4 (Potentially Life-threatening) | Necrosis or exfoliative dermatitis | - |
For clinical trials, significant Adverse Events (AEs) should be reported to the Vaccine Adverse Event Reporting System (VAERS), co-managed by the CDC and FDA, to compile and analyze safety data [5].
Q1: What is the immunological basis for ISRs with subcutaneous biologics? The subdermal tissue (hypodermis) is rich in dendritic cells, which are potent antigen-presenting cells [1]. The injection process triggers these cells, potentially driving an immunogenic response against the injected protein, leading to local inflammation [1].
Q2: Are delayed ISRs a concern? Yes. Some reactions are delayed, appearing 24-48 hours post-injection [4]. This is often due to a learned immune response, where the immune system mounts a stronger reaction to subsequent injections after recognizing the biologic as foreign [4].
Q3: Does premedication prevent ISRs? Evidence suggests that premedication with antihistamines or corticosteroids does not reliably prevent ISRs from occurring [3]. However, as part of a structured tolerance protocol, these medications can effectively manage and reduce the severity of symptoms [4].
Q4: What are the critical formulation properties to control? The key properties are pH, osmolality, and viscosity [1] [3]. The goal is to formulate as close as possible to physiological conditions (pH ~7.4, ~300 mOsm/kg) while balancing stability and solubility requirements [1].
Q1: What is the known half-life of cibinetide in humans? A: As of late 2025, specific half-life values for this compound from published human clinical trials are not readily available in the public domain. This compound (also known as ARA 290) is a synthetic peptide designed to activate the innate repair receptor [1]. Its pharmacokinetics are expected to follow principles common to peptide-based therapeutics.
Q2: What factors could cause variability in this compound's measured half-life? A: Several patient-specific and experimental factors can influence pharmacokinetic measurements, which is critical for troubleshooting experimental data [2]. Key considerations are summarized in the table below.
| Factor | Impact on PK Parameters | Troubleshooting Tip |
|---|---|---|
| Renal Function | Impaired kidney function can significantly decrease the clearance of drugs, leading to a prolonged half-life [3]. | Carefully screen and document the renal function (e.g., eGFR) of study subjects. |
| Route of Administration | Subcutaneous administration (common for peptides) can show different absorption rates and bioavailability compared to IV, affecting the observed half-life [4]. | Ensure the administration route is consistent and well-documented. For SC, note injection site. |
| Subject Population | Age, sex, and genetic makeup can cause inter-individual variability in drug metabolism and clearance [2] [4]. | Use a controlled study design and consider population pharmacokinetic (PopPK) modeling. |
Q3: Our experimental half-life data for this compound is inconsistent. What should we investigate? A: Inconsistent results often stem from methodological or analytical issues. Focus on these areas:
Below is a generalized workflow for determining the half-life of a peptide like this compound in a preclinical or clinical study, synthesizing guidance from pharmacokinetic resources [3].
1. Study Design
2. Blood Sample Collection
3. Sample Processing & Analysis
4. Pharmacokinetic Analysis
This diagram illustrates the described signaling pathway of this compound, which acts through the Erythropoietin Receptor (EPOR) complex to mediate its non-erythropoietic effects [1].
To obtain the specific data you need, I suggest these approaches:
For any batch quality assessment, confirming the fundamental identity and purity of the peptide is the first step. The table below summarizes its core characteristics:
| Property | Specification |
|---|---|
| IUPAC Name | This compound (also known as ARA290) [1] [2] |
| Sequence | Pyr-Glu-Gln-Leu-Glu-Arg-Ala-Leu-Asn-Ser-Ser [1] [2] |
| Sequence Shortening | Pyr-EQLERALNSS [2] |
| Molecular Formula | C51H84N16O21 [1] [2] |
| Molecular Weight | 1257.3 g/mol [1] [2] |
| CAS Number | 1208243-50-8 [1] [2] |
| Peptide Purity (HPLC) | Often >95% (e.g., 95.78% cited by one supplier) [2] |
| Appearance | White to off-white powder [1] |
Understanding this compound's mechanism is crucial for designing relevant bioassays to confirm the biological consistency between batches.
The diagram above shows that this compound selectively activates the Innate Repair Receptor (IRR), a heteromer composed of the erythropoietin receptor (EPOR) and the β-common receptor (CD131) [3] [4]. This activation triggers specific downstream signaling events:
Based on this mechanism, you can design an experimental workflow to characterize new batches, as shown below.
Since direct data on this compound variability is unavailable, the following strategy is proposed based on general principles for peptide quality control and the specific biology of this compound.
This ensures the primary quality and identity of the peptide.
| Test | Method | Acceptance Criterion (Example) |
|---|---|---|
| Identity (Mass) | Mass Spectrometry (MS) | Molecular weight confirmation (1257.3 Da) [1] [2] |
| Identity (Sequence) | HPLC co-elution with a reference standard | >95% purity [2] |
| Purity & Impurities | Reverse-Phase HPLC | Single main peak; report and control related substances |
| Amino Acid Analysis | Hydrolysis & HPLC | Composition matches theoretical sequence [2] |
| Water Content | Karl Fischer Titration | ≤10% (for lyophilized powder) |
| Sterility | USP <71> | Sterile (if required for formulation) |
These tests confirm that the batch is biologically active and consistent.
Q1: What is the typical solubility and storage protocol for this compound? this compound is typically supplied as a lyophilized powder. It is soluble in water (≥66.67 mg/mL) and aqueous solutions at basic pH (e.g., 0.1 M NaOH) [1]. For long-term storage, keep the powder at or below -20°C in a sealed container, protected from moisture. Prepare fresh solutions promptly for experiments [1] [2].
Q2: Does this compound have erythropoietic (blood-forming) effects? No. A key characteristic of this compound is that it is a non-erythropoietic EPO derivative. It is engineered to activate the tissue-protective IRR without stimulating the EPOR homodimer responsible for red blood cell production. Clinical studies confirm no significant changes in hemoglobin levels after treatment [3] [5] [4].
Q3: What are the reported safety and tolerability profiles of this compound in clinical trials? In human trials (e.g., for diabetes neuropathy and sarcoidosis), subcutaneous this compound was generally well-tolerated. Reported adverse events were mild and included transient headache, dizziness, mild nausea, and injection site reactions. No serious drug-related adverse events or anti-cibinetide antibodies were reported in these studies [5] [6] [4].
The table below summarizes the standard reconstitution method and documented dosing regimens from human clinical trials.
| Parameter | Specification |
|---|---|
| Standard Vial Size | 16 mg [1] |
| Recommended Diluent | Bacteriostatic Water [1] |
| Standard Volume | 2.0 mL [1] |
| Final Concentration | 8 mg/mL [1] |
| Common Human Dose | 4 mg once daily (subcutaneous) [1] [2] [3] |
| Dose Volume (for 4 mg) | 0.50 mL (or 50 units on an insulin syringe) [1] |
| Studied Dose Range | 1 mg, 4 mg, and 8 mg daily [1] [4] |
| Common Duration in Trials | 28 days (up to 12 weeks in some studies) [1] [4] [2] |
Follow this protocol for reconstituting a 16 mg vial of cibinetide to achieve an 8 mg/mL solution [1]:
For experimental design, you can refer to the dosing schemes that have been empirically tested in clinical trials. The following table consolidates key findings.
| Condition Studied | Dosing Regimen | Key Efficacy Findings | Citation |
|---|---|---|---|
| Sarcoid-Associated Small Fiber Neuropathy | 1, 4, or 8 mg SC once daily for 28 days | 4 mg dose significantly increased corneal nerve fiber area and intraepidermal nerve fibers (GAP-43+). Pain improved in all groups. | [4] |
| Type 2 Diabetes with Neuropathy | 4 mg SC once daily for 28 days | Improved neuropathic symptoms and metabolic control (HbA1c, lipid profile). Increased corneal nerve fiber density in a subset of patients. | [5] |
| Diabetic Macular Edema (DME) | 4 mg SC once daily for 12 weeks | The regimen was safe and well-tolerated. Some participants showed improvements in patient-reported outcomes, CRT, and albuminuria. | [2] [3] |
| Experimental Colitis (Mouse Model) | Intraperitoneal injection after disease induction | Ameliorated clinical course, reduced immune cell infiltration, and diminished pro-inflammatory cytokines (TNF, IL-6) via IRR and JAK2/NF-κB pathway. | [6] |
Q1: The reconstituted solution appears cloudy. What should I do? A: Discard the solution immediately. A properly reconstituted this compound solution should be clear. Cloudiness may indicate contamination or peptide degradation. Always use aseptic technique and ensure your diluent is sterile [1].
Q2: How should the peptide be stored before and after reconstitution? A: Lyophilized (powder) this compound should be stored frozen, ideally at around -20 °C, and protected from light. After reconstitution, it must be refrigerated at 2–8 °C. Avoid repeated freeze-thaw cycles of the reconstituted solution; consider aliquoting it if possible [1].
Q3: What is the biological mechanism of this compound? A: this compound is a synthetic 11-amino acid peptide that selectively activates the Innate Repair Receptor (IRR), a heteromer of the erythropoietin receptor (EPOR) and CD131 (β common receptor) [7] [6] [5]. This activation triggers anti-apoptotic, anti-inflammatory, and tissue-protective pathways without causing erythropoiesis [6] [5]. The diagram below illustrates this signaling pathway.
Q4: What are the common solvents and injection volumes for in vivo studies? A: In clinical trials, this compound was reconstituted with bacteriostatic water for subcutaneous injection [1]. Volumes were standardized; for instance, a 4 mg dose from an 8 mg/mL solution is a 0.50 mL injection, which is a practical volume for SC delivery in humans [1]. For animal models, the volume should be adjusted according to species-specific guidelines.
| Therapy | Class / Type | Mechanism of Action | Key Efficacy Data (Induction of Remission) | Development Status for UC |
|---|---|---|---|---|
| This compound | IRR (Innate Repair Receptor) agonist [1] | Binds EPOR/CD131 heteromer; inhibits NF-κB, reduces pro-inflammatory cytokines/chemokines [1] | Pre-clinical (DSS-induced murine colitis): Improved weight gain, survival, reduced histologic damage, myeloid cell infiltration [1] | Investigational; early research phase (pre-clinical evidence) [1] |
| Upadacitinib | JAK inhibitor (Small molecule) [2] | Inhibits JAK-STAT signaling pathway [3] | Clinical (NMA of RCTs): Ranked highest for inducing clinical remission (99.08% probability) [2] | Approved for moderate-to-severe UC [3] |
| Infliximab | anti-TNF (Biologic) [2] | Neutralizes tumor necrosis factor-alpha (TNF-α) [3] | Clinical (NMA of RCTs): High likelihood of inducing clinical remission, ranked closely behind Upadacitinib [2] | Approved for moderate-to-severe UC [4] |
| Guselkumab | IL-23p19 inhibitor (Biologic) [2] | Targets IL-23, a key driver of inflammation [3] | Clinical (NMA of RCTs): High likelihood of inducing clinical remission [2] | Approved (FDA: Sept 2024) for UC [3] |
| Vedolizumab | anti-integrin (Biologic) [5] | Blocks α4β7 integrin, preventing lymphocyte trafficking to gut [5] | Clinical (Guidelines): Recommended for induction/maintenance in moderate-to-severe UC [5] | Approved for moderate-to-severe UC [5] |
| 5-ASAs | Aminosalicylate [6] | Topical anti-inflammatory effect on colonic mucosa [5] | Clinical (Guidelines): First-line for mild-to-moderate UC [6] | Approved and standard first-line therapy [6] |
The primary evidence for this compound in colitis comes from a 2017 pre-clinical study using a mouse model of colitis [1].
The diagram below illustrates the proposed mechanism by which this compound exerts its anti-inflammatory effects, based on the experimental findings [1]:
The mechanism is dependent on CD131 and JAK2 functionality, leading to inhibition of the NF-κB signaling pathway, a central driver of inflammation [1].
This compound is a synthetic peptide designed to selectively activate the Innate Repair Receptor (IRR), a heteromer composed of the erythropoietin receptor (EPOR) and the β-common receptor (CD131). Its key characteristic is providing tissue protection without stimulating erythropoiesis [1].
The following diagram illustrates the core mechanism of this compound and the experimental workflow used to validate its function.
The table below compares this compound with Pirfenidone and Nintedanib, two other agents with tissue-protective and anti-fibrotic effects that work through distinct mechanisms.
| Feature | This compound | Pirfenidone | Nintedanib |
|---|---|---|---|
| Drug Class | Selective IRR Agonist (Peptide) | Pyridone (Small Molecule) | Multi-Tyrosine Kinase Inhibitor (Small Molecule) |
| Primary Molecular Target | EPOR-CD131 Heteromer (IRR) [1] | MRTF (Myocardin-Related Transcription Factor) [3] | VEGFR, PDGFR, FGFR [4] [5] |
| Key Signaling Pathways | JAK2/STAT5; NF-κB inhibition [1] | Inhibition of MRTF signaling; modulates TGF-β [3] [6] | TGF-β1/Smad2 inhibition; anti-angiogenic [4] |
| Erythropoietic Activity | No [1] | No data from search | No data from search |
| Primary Therapeutic Context | Inflammatory Bowel Disease models; Wound Healing in diabetes [2] [1] | Idiopathic Pulmonary Fibrosis (IPF); Radiation-Induced Lung Injury (RILI) [3] [7] | Idiopathic Pulmonary Fibrosis (IPF); SARD-ILD; Cancer (investigational) [8] [4] [5] |
| Key Experimental Evidence | Reduced colitis severity, immune cell influx, and pro-inflammatory cytokines in murine DSS-colitis [1] | Inhibits MRTF in lung fibroblasts; reduces T cell activation and cytokine release [3] [6]; improves radiographic outcomes in RILI patients [7] | Slows lung function decline in IPF/SARD-ILD [8]; reduces inflammation/fibrosis in murine RILI model via TGF-β1/Smad2 [4] |
For researchers looking to validate IRR agonist activity, here are the core methodologies from the cited studies on this compound.
The distinct mechanism of this compound offers specific advantages and considerations for drug development.
The development of safer erythropoietin derivatives has become a major focus in pharmaceutical research due to the well-documented safety limitations of conventional erythropoietin (EPO) therapy. While EPO has proven highly effective for treating anemia associated with chronic kidney disease and chemotherapy, its use is associated with significant cardiovascular risks, including thromboembolic complications, hypertension, and increased hematocrit that can lead to dangerous blood hyperviscosity. These safety concerns have driven the development of alternative compounds that retain EPO's beneficial tissue-protective and anti-inflammatory properties without its erythropoietic effects.
Cibinetide (also known as ARA290) represents a novel class of non-hematopoietic EPO derivatives that specifically target the innate repair receptor (IRR) while avoiding activation of the homodimeric EPO receptor responsible for red blood cell production. This comprehensive analysis compares the safety profiles of this compound and erythropoietin based on current preclinical and clinical evidence, providing drug development professionals with structured experimental data and safety comparisons to inform research decisions. The evidence demonstrates that this compound maintains the desirable anti-inflammatory and tissue-protective properties of EPO while exhibiting a markedly improved safety profile free from the hematologic complications that limit EPO's therapeutic potential.
The fundamental difference in safety profiles between this compound and erythropoietin stems from their distinct receptor binding affinities and downstream signaling pathways. Understanding these mechanistic differences is essential for predicting their respective safety considerations in therapeutic applications.
Table 1: Mechanism of Action Comparison
| Feature | Erythropoietin (EPO) | This compound (ARA290) |
|---|---|---|
| Primary Receptor | EPOR homodimer | EPOR-β common receptor (CD131) heterocomplex |
| Erythropoietic Activity | Potent stimulation | Negligible to absent |
| Tissue Protective Effects | Present via heteroreceptor activation | Selective activation |
| JAK-STAT Signaling | Strong activation (EPOR homodimer) | Selective modulation (IRR) |
| NF-κB Pathway Effects | Variable, context-dependent | Consistent anti-inflammatory inhibition |
| hematocrit Impact | Significant increase | No significant change |
Erythropoietin exerts its effects through two distinct receptor systems: the classical homodimeric EPOR responsible for erythropoiesis, and the heterodimeric innate repair receptor (IRR) composed of one EPOR subunit and one β-common subunit (CD131) that mediates tissue protection. The homodimeric EPOR has high affinity for EPO, and activation triggers JAK2-STAT5 signaling cascade that promotes erythroid progenitor cell survival, proliferation, and differentiation, resulting in increased red blood cell production. Unfortunately, this erythropoietic effect also leads to increased hematocrit, blood viscosity, and platelet activation, creating the cardiovascular risk profile associated with EPO therapy [1] [2].
In contrast, this compound is an 11-amino acid peptide scientifically engineered from the helix B surface of erythropoietin, specifically modified to selectively bind the IRR while having minimal affinity for the homodimeric EPOR. This receptor selectivity allows this compound to activate tissue protective pathways – including anti-inflammatory effects, reduction of apoptotic signaling, and cellular stress response modulation – without stimulating red blood cell production. The activation of IRR by this compound modulates inflammatory responses primarily through inhibition of NF-κB nuclear translocation and reduction of pro-inflammatory cytokine production, particularly in myeloid cells such as macrophages and monocytes [3] [4].
Figure 1: Signaling Pathway Comparison between EPO and this compound
The cell-type specific expression of these receptor complexes further explains the different safety profiles. Homodimeric EPOR is predominantly expressed on erythroid precursor cells, while the IRR is primarily expressed on non-hematopoietic cells, including neuronal cells, endothelial cells, and immune cells such as macrophages. This distribution enables this compound to exert protective effects on vulnerable tissues without activating the erythroid precursors that lead to increased hematocrit and associated thrombotic risks [3] [2]. The specific receptor targeting of this compound represents a significant advance in harnessing the beneficial aspects of EPO signaling while avoiding its most dangerous side effects.
The most significant safety advantage of this compound over erythropoietin is its absence of hematologic effects, particularly the lack of erythropoietic activity that underlies many of EPO's serious adverse effects.
Table 2: Hematologic Safety Comparison
| Parameter | Erythropoietin | This compound | Clinical Implications |
|---|---|---|---|
| Erythropoietic Activity | Potent stimulation | None detected | This compound avoids polycythemia risk |
| Hematocrit Impact | Significant increase (dose-dependent) | No significant change | No hyperviscosity with this compound |
| Platelet Effects | Increased concentration and activation | Reduced consumption in IBMIR | Lower thrombosis risk with this compound |
| Hemoglobin Levels | Substantial increase | Maintains levels without increase | This compound doesn't mask blood loss |
| Thromboembolic Risk | Significantly increased | No increase reported | Major safety advantage for this compound |
Erythropoietin administration consistently produces dose-dependent increases in hematocrit, hemoglobin, and red blood cell counts – effects that are therapeutic intentions in anemia treatment but become dangerous safety concerns in non-anemic patients or with excessive dosing. These hematologic effects create a pro-thrombotic state characterized by increased blood viscosity, platelet activation, and endothelial activation. Clinical studies have documented that EPO treatment increases the risk of venous thromboembolism, myocardial infarction, and cerebrovascular events, particularly when target hemoglobin levels exceed 11-12 g/dL [1] [5]. A clinical trial of high-dose EPO in preterm infants with intraventricular hemorrhage reported a concerning though not statistically significant increase in mortality (16.7% vs. 8.2% in controls), highlighting the potential risks of EPO in vulnerable populations [5].
In contrast, this compound exhibits a completely different hematologic safety profile. Across multiple clinical trials, this compound administration has not produced significant changes in hematocrit, hemoglobin levels, or red blood cell parameters. In a phase 2 trial of this compound for diabetic macular edema, no hematologic alterations were observed despite 12 weeks of continuous therapy at 4 mg/day subcutaneous administration [6] [7]. Similarly, in studies of this compound for neuropathic pain and sarcoidosis, researchers specifically noted the absence of erythropoietic effects even with prolonged treatment [1] [3]. This fundamental difference means this compound can be administered without requiring the intensive hematologic monitoring necessary with EPO therapy and without the associated thromboembolic risks.
Beyond hematologic effects, this compound demonstrates advantages in cardiovascular and overall systemic safety profiles compared to erythropoietin.
Erythropoietin's cardiovascular risks extend beyond thrombosis to include hypertension exacerbation, fluid overload, and increased cardiovascular stress. These effects result from both increased blood viscosity and direct vascular effects of EPO. In preclinical models, chronic EPO administration has been associated with hypertensive responses and vascular remodeling that may contribute to long-term cardiovascular morbidity. The requirement for frequent hematologic monitoring and dose adjustments adds to the practical challenges of EPO therapy [5] [2].
This compound has not demonstrated these cardiovascular risks in either preclinical or clinical studies. Interestingly, chronic this compound administration in aging rat models has actually demonstrated beneficial cardiovascular effects, including attenuation of age-associated blood pressure increases and preservation of left ventricular ejection fraction. These findings suggest this compound may have cardioprotective properties rather than cardiotoxic effects, potentially related to its anti-inflammatory activities and reduction of oxidative stress in cardiovascular tissues [4]. In a 15-month randomized controlled trial in aged rats, this compound treatment significantly blunted age-associated elevation in blood pressure and preserved cardiac function, suggesting fundamentally different cardiovascular effects compared to EPO [4].
Regarding general safety monitoring, EPO therapy requires ongoing hematologic surveillance with regular complete blood count assessments to avoid excessive erythropoiesis, while this compound treatment does not necessitate such monitoring. The table below summarizes the key safety distinctions between these compounds:
Table 3: Overall Safety Profile Comparison
| Safety Aspect | Erythropoietin | This compound |
|---|---|---|
| Erythropoietic Effects | Significant, dose-dependent | None detected |
| Thromboembolic Risk | Significantly increased | No increase observed |
| Hypertension Risk | Increased | Potentially reduced |
| Monitoring Requirements | Frequent hematologic monitoring | No specific hematologic monitoring |
| Reported Side Effects | Serious cardiovascular events, hypertension | Mild injection site reactions, transient headache |
| Mortality Signals | Potential increase in vulnerable populations | No signals detected |
The safety profiles of both compounds have been evaluated in multiple clinical contexts, providing evidence for direct comparison of their risk-benefit ratios in human subjects.
Table 4: Clinical Trial Safety Evidence
| Trial Population | Erythropoietin Findings | This compound Findings |
|---|---|---|
| Preterm Infants (IVH) | Higher mortality (16.7% vs 8.2%), increased hematocrit | Not studied in this population |
| Diabetic Macular Edema | Not studied | No SAEs, mild AEs (headache), no hematologic changes |
| Neuropathic Pain | Not primary indication | Well-tolerated, no hematologic effects |
| Sarcoidosis | Not primary indication | Well-tolerated, improved nerve function |
| Inflammatory Bowel Disease | Preclinical efficacy, safety concerns remain | Preclinical efficacy, no significant toxicity |
In a randomized, double-blind clinical trial of high-dose erythropoietin in preterm infants with moderate to severe intraventricular hemorrhage, researchers observed a concerning though not statistically significant increase in mortality in the EPO group (16.7%) compared to the placebo group (8.2%), with an adjusted odds ratio of 2.24 (95% CI: 0.74-7.66) [5]. This trial, which administered intravenous EPO at 2000 units/kg body weight at multiple timepoints in the first weeks of life, also demonstrated the expected significant increase in hematocrit levels in the EPO group, highlighting the persistent hematologic effects even in this vulnerable population.
In contrast, a phase 2 clinical trial of this compound for diabetic macular edema demonstrated a markedly different safety profile. This study administered this compound at 4 mg/day subcutaneously for 12 weeks and reported no serious adverse events and no hematologic alterations [6] [7]. The most commonly reported adverse events were mild, transient headaches and occasional injection site reactions. Notably, no participants developed antibodies to this compound, indicating a low immunogenicity risk. Similar favorable safety profiles have been reported in clinical trials of this compound for sarcoidosis-associated neuropathy and diabetic neuropathy, where the compound was well-tolerated with no significant safety concerns identified [1] [3].
The adverse event profiles differ substantially between the two compounds, reflecting their distinct mechanisms of action:
Erythropoietin Adverse Events:
This compound Adverse Events:
The dramatic difference in serious adverse events underscores this compound's superior safety profile for non-anemia applications where EPO's tissue-protective properties might otherwise be therapeutically valuable.
The safety profiles of both compounds have been evaluated through rigorous preclinical and clinical study designs. Understanding these experimental approaches is essential for interpreting the safety data and designing future research.
Erythropoietin Safety Studies: The safety profile of erythropoietin has been established through numerous clinical trials across multiple indications. The recent EpoRepair trial investigating high-dose EPO for intraventricular hemorrhage in preterm infants exemplifies the rigorous methodology used to evaluate EPO safety [5]. This randomized, double-blind clinical trial enrolled 121 preterm infants (gestational age <32 weeks or birth weight <1500 g) aged 8 days or less with moderate to severe IVH identified by cerebral ultrasonography. Participants received either intravenous high-dose EPO (2000 units/kg body weight) or placebo at four time points between weeks 1 and 4 of life. Researchers employed comprehensive safety monitoring, including hematologic parameters (hematocrit, hemoglobin, platelet counts), vital signs, cranial imaging, and mortality tracking. The study utilized block-randomization with stratified allocation by participating center, and all trial personnel except the data coordinating center staff and site pharmacist were blinded to treatment assignments.
This compound Safety Studies: this compound's safety profile has been evaluated in multiple phase 2 clinical trials across different indications. The diabetic macular edema trial provides representative methodology for this compound safety assessment [6] [7]. This prospective, open-label, single-arm trial enrolled treatment-naïve patients with center-involving DME with central retinal thickness >400 μm. Participants self-administered this compound 4 mg/day subcutaneously for 12 weeks, with comprehensive safety assessments including:
The study employed detailed statistical analysis of safety parameters, with descriptive statistics for adverse events and laboratory abnormalities.
Figure 2: Experimental Workflow for Safety Assessment in Clinical Trials
Preclinical studies have provided important insights into the safety profiles of both compounds, utilizing standardized models and assessment methodologies:
In Vitro Safety Pharmacology:
In Vivo Toxicology Studies:
These standardized approaches have consistently demonstrated this compound's lack of erythropoietic effects and absence of the hematologic toxicity associated with EPO, supporting its transition to human clinical trials.
The comprehensive safety comparison between this compound and erythropoietin reveals a consistently superior safety profile for this compound, primarily attributable to its selective receptor targeting and absence of erythropoietic effects. While erythropoietin remains a valuable therapeutic for anemia management, its significant cardiovascular risks and hematologic complications limit its utility for non-hematologic indications. This compound successfully uncouples the therapeutic tissue-protective effects of EPO signaling from its dangerous erythropoietic effects, creating a potentially wider therapeutic window for conditions involving inflammation, ischemia, and tissue injury.
For researchers and drug development professionals, these findings suggest several important implications:
The table below summarizes the core neuroprotective mechanisms and supporting evidence for cibinetide.
| Mechanism of Action | Observed Neuroprotective Effects | Supporting Experimental Evidence |
|---|---|---|
| Activates Innate Repair Receptor (IRR) [1] [2]: Binds EPOR/CD131 heteroreceptor complex [3] [4]. | Reduces Inflammation: Suppresses pro-inflammatory cytokines (TNF-α, IL-6, IL-1β); inhibits NF-κB activity [3] [4] [2]. | Ischemic Stroke (Mouse MCAO model): Reduced brain infarction volume; improved neurological scores; suppressed neuronal apoptosis and inflammatory cytokines; effects blocked by βCR siRNA [4]. |
| Anti-apoptotic Signaling: Activates cell survival pathways [1]. | Prevents Neuronal Death: Reduces neuronal apoptosis; modulates BAX/Bcl-2 protein expression [4]. | Aging Rat Heart (Integrated longitudinal study): Mitigated age-related cardiac inflammation, preserved left ventricular ejection fraction, reduced organism-wide frailty, and prolonged healthspan [2]. |
| Non-Erythropoietic: Engineered to avoid EPOR homodimer activation [1] [4]. | Promotes Nerve Regeneration: Increases corneal and intraepidermal nerve fiber density in patients [5]. | Sarcoidosis-Associated Neuropathy (Phase 2b RCT): 4 mg/day this compound significantly increased Corneal Nerve Fiber Area (CNFA) and intraepidermal GAP-43+ nerve fibers over 28 days [5]. |
The core mechanism can be visualized through its primary signaling pathway.
The table below places this compound in context with other neuroprotective or regenerative agents.
| Therapeutic Agent / Class | Primary Mechanism / Target | Key Neuroprotective Applications / Effects | Comparative Advantages of this compound |
|---|---|---|---|
| This compound | Selective agonist of the Innate Repair Receptor (IRR) [1]. | Ischemic stroke, sarcoidosis & diabetic neuropathy, age-related inflammation [4] [5] [2]. | Targeted action via IRR; Clinical efficacy in nerve regeneration; Favorable safety profile (no erythropoiesis) [1] [4]. |
| Erythropoietin (EPO) | Activates both erythropoietic (EPOR homodimer) and tissue-protective (IRR) receptors [4]. | Neuroprotection in cerebral ischemia; anti-apoptotic and anti-inflammatory effects [4]. | Safer profile: this compound avoids serious side effects of EPO (increased hematocrit, thrombosis) [1] [4]. |
| Beta-Caryophyllene (BCP) | Cannabinoid 2 receptor (CB2R) agonist; activates Nrf2 antioxidant pathway [6]. | Protection against heavy metal (cadmium) neurotoxicity; reduces ROS and inflammation [6]. | Broader receptor target: IRR on multiple cell types may offer wider anti-inflammatory and reparative signaling than CB2R alone [3] [1]. |
| Conventional Biologics & Peptides | Varies by agent. BPC-157: cytoprotection/angiogenesis; TB-500: actin regulation/wound repair; LL-37: antimicrobial/immune modulation [1]. | Diverse: tissue repair, wound healing, immune modulation [1]. | Specific Indication Focus: More targeted for neuropathy and sterile inflammation versus broader repair peptides like BPC-157 [1]. |
| Corticosteroids / DMARDs | Broad immunosuppression. | Autoimmune and inflammatory diseases. | Immuno-modulatory, not suppressive: Potential for efficacy without broad immunosuppression and associated infection risks [1]. |
For researchers designing studies, here are methodologies from pivotal this compound research.
1. Middle Cerebral Artery Occlusion (MCAO) Model [4]
2. Chronic Aging and Inflammation Model [2]
3. Clinical Trial for Neuropathy [5]
While the evidence for this compound is promising, several areas require further investigation:
Cibinetide is a synthetic peptide designed to selectively activate the Innate Repair Receptor (IRR), a heterodimer composed of the erythropoietin receptor (EPOR) and the β-common receptor (CD131) [1] [2] [3]. This targeted mechanism is the source of its therapeutic value.
The following diagram illustrates the core signaling pathway through which this compound exerts its anti-inflammatory effects.
The table below summarizes the key characteristics of this compound based on available preclinical and clinical data, highlighting its unique position.
| Feature | This compound | Conventional EPO | Broad Immunosuppressants (e.g., Corticosteroids) |
|---|---|---|---|
| Primary Target | Innate Repair Receptor (IRR) [1] [3] | Homodimeric EPOR [3] | Multiple, broad targets |
| Primary Effect | Tissue-protective, Anti-inflammatory [1] [3] | Erythropoietic, Pro-inflammatory potential [3] | Immunosuppressive |
| Erythropoietic Activity | No (confirmed in vivo) [1] | Yes (potent) [1] | No |
| Key Safety Advantage | No increased risk of polycythemia, hypertension, or thrombosis [2] | High risk of polycythemia, hypertension, and thrombosis [2] | Increased risk of infections, metabolic effects [4] |
| Therapeutic Index | High (due to separation of tissue-protective and erythropoietic effects) [1] [2] | Low for non-anemic autoimmune diseases (due to erythropoietic side effects) [2] | Variable (often low due to significant off-target effects) [4] |
The most comprehensive preclinical data for this compound in an autoimmune context comes from a model of experimental colitis [1].
The workflow of this key in vivo study is summarized below.
For researchers and drug development professionals, this compound represents a promising target-specific immunomodulatory agent rather than a broad immunosuppressant. Its high therapeutic index is primarily attributed to its unique mechanism of action that uncouples tissue protection from erythropoiesis.